Pantoprazole-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPSEEYGBUAQFF-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678727 | |
| Record name | 2-({3,4-Bis[(~2~H_3_)methyloxy]pyridin-2-yl}methanesulfinyl)-6-(difluoromethoxy)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922727-65-9 | |
| Record name | 2-({3,4-Bis[(~2~H_3_)methyloxy]pyridin-2-yl}methanesulfinyl)-6-(difluoromethoxy)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Pantoprazole-d6 and its primary use in research
An In-depth Whitepaper on the Core Applications of Pantoprazole-d6 in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a deuterated analog of Pantoprazole, a widely used proton pump inhibitor. This technical guide provides a comprehensive overview of this compound, with a primary focus on its critical role as an internal standard in bioanalytical and pharmacokinetic studies. This document will detail its chemical properties, and present a synthesized experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Quantitative data from relevant studies are summarized, and a logical workflow for its use in bioanalytical assays is visualized.
Introduction to this compound
This compound is a stable isotope-labeled version of Pantoprazole, a potent inhibitor of the gastric H+/K+-ATPase (proton pump). In this compound, six hydrogen atoms in the methoxy groups of the pyridine ring have been replaced with deuterium atoms. This isotopic labeling results in a molecule that is chemically identical to Pantoprazole but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug by mass spectrometry, making it an ideal internal standard for quantitative analysis.[1]
The primary application of this compound in a research setting is as an internal standard for the quantification of Pantoprazole in biological matrices such as plasma and urine.[1][2][3] Its use is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical methods.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | 2-[[3,4-bis(trideuteriomethoxy)-2-pyridinyl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole |
| Molecular Formula | C₁₆H₉D₆F₂N₃O₄S |
| Molecular Weight | Approximately 389.4 g/mol |
| CAS Number | 922727-65-9 |
| Appearance | White to Off-White Solid |
| Purity | Typically ≥99% deuterated forms (d₁-d₆) |
Role in Bioanalytical Methodologies
The most significant application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Pantoprazole. These assays are fundamental in pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
General Experimental Workflow
The use of this compound as an internal standard typically follows a standardized workflow in a bioanalytical laboratory. The key steps are outlined in the diagram below.
Bioanalytical workflow for Pantoprazole quantification.
Detailed Experimental Protocol (Synthesized)
The following is a synthesized, representative protocol for the quantification of Pantoprazole in human plasma using this compound as an internal standard, based on common methodologies found in the literature.
Materials and Reagents
-
Pantoprazole reference standard
-
This compound (internal standard)
-
HPLC-grade acetonitrile and/or methanol
-
Ammonium acetate
-
Formic acid or acetic acid
-
Human plasma (with anticoagulant)
-
Deionized water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Solutions
-
Stock Solutions: Prepare individual stock solutions of Pantoprazole and this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Pantoprazole stock solution to create calibration standards and quality control (QC) samples. A typical calibration curve might range from 5 to 5000 ng/mL.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile).
Sample Preparation
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (this compound in acetonitrile) to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at approximately 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters.
| Parameter | Typical Conditions |
| HPLC Column | C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm)[4] |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate)[4] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Pantoprazole) | m/z 384.1 → 200.0[5][6] |
| MRM Transition (this compound) | m/z 390.1 → 206.0 (example for d6) or 387.1 -> 203.1 (for d3)[4][7] |
Quantitative Data Summary
The following tables present a summary of quantitative performance data from various studies that have developed and validated LC-MS/MS methods for Pantoprazole quantification using a deuterated internal standard.
Table 1: Method Linearity and Sensitivity
| Study Reference | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Li et al. (2011)[5] | 5 - 5000 | 5 |
| Challa et al. (2010)[4] | 10 - 3000 | 10 |
| Anonymous (Journal unknown)[2] | 5 - 6000 | 5 |
| Jiao et al. (2017)[7] | 5 - 10000 | 5 |
Table 2: Method Precision and Accuracy
| Study Reference | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Li et al. (2011)[5] | 0.79 - 5.36 | 0.91 - 12.67 | 97.9 - 98.2 |
| Challa et al. (2010)[4] | 1.13 - 1.54 | 1.76 - 2.86 | Not explicitly stated |
| Anonymous (Journal unknown)[2] | < 6.5 | < 6.5 | Within ±7% (as relative error) |
| Jiao et al. (2017)[7] | < 10.0 | < 10.0 | -5.6 to 0.6 (as % bias) |
Signaling Pathways and Logical Relationships
While Pantoprazole itself acts on a specific signaling pathway (the H+/K+-ATPase proton pump), this compound's role is not in pathway modulation but in the analytical process to measure the parent drug. The logical relationship central to its use is the principle of isotope dilution mass spectrometry.
Principle of isotope dilution using this compound.
Conclusion
This compound is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard in LC-MS/MS methods provides the necessary reliability for the accurate quantification of Pantoprazole in complex biological matrices. The methodologies outlined in this guide demonstrate a robust and reproducible approach to its application, underscoring its importance in advancing pharmacokinetic and bioequivalence research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. LC-MS/MS Determination of Pantoprazole in Human Plasma and Its Application [journal11.magtechjournal.com]
- 3. trace.tennessee.edu [trace.tennessee.edu]
- 4. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study | Semantic Scholar [semanticscholar.org]
- 7. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Pantoprazole-d6 chemical structure and properties
An In-depth Technical Guide to Pantoprazole-d6
This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, tailored for researchers, scientists, and drug development professionals. This compound is the deuterated analog of Pantoprazole, a widely used proton pump inhibitor (PPI). The inclusion of deuterium atoms makes it an invaluable tool in analytical and research settings, particularly as an internal standard for mass spectrometry-based quantification of Pantoprazole.
Chemical Structure and Physicochemical Properties
This compound is structurally identical to Pantoprazole, with the exception of six deuterium atoms replacing the hydrogen atoms on the two methoxy groups of the pyridine ring. This isotopic labeling minimally affects the compound's chemical behavior but provides a distinct mass difference, crucial for its use in quantitative analysis.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[[3,4-bis(trideuteriomethoxy)-2-pyridinyl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole | [1] |
| CAS Number | 922727-65-9 | [2] |
| Molecular Formula | C₁₆H₉D₆F₂N₃O₄S | [2] |
| Molecular Weight | 389.4 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO | [2][3] |
| Purity | ≥99% deuterated forms (d₁-d₆) | [2] |
Mechanism of Action
Pantoprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[4] It acts as a prodrug, which, after absorption, is activated in the acidic environment of the secretory canaliculi of gastric parietal cells.[5] The activated form, a sulfenamide, then covalently binds to the cysteine residues of the H⁺/K⁺-ATPase (proton pump).[6][7] This irreversible binding inactivates the pump, thereby inhibiting the final step of both basal and stimulated gastric acid production.[4][6] The antisecretory effect can last for more than 24 hours, as the resumption of acid secretion requires the synthesis of new H⁺/K⁺-ATPase enzymes.[6][8]
Caption: Mechanism of action of Pantoprazole.
Pharmacokinetic Properties
The pharmacokinetic profile of Pantoprazole has been extensively studied. As an isotopologue, this compound is expected to have very similar pharmacokinetic properties to the unlabeled drug, making it an ideal internal standard.
-
Absorption: Pantoprazole is rapidly absorbed after oral administration, with an absolute bioavailability of about 77%.[9][10] Peak plasma concentrations are typically reached within 2 to 3 hours.[10][11]
-
Distribution: The apparent volume of distribution is approximately 11.0 to 23.6 liters, and it is about 98% bound to serum proteins, primarily albumin.[8][9][10]
-
Metabolism: Pantoprazole is extensively metabolized in the liver by the cytochrome P450 (CYP) system.[4][6] The main metabolic pathway is demethylation by CYP2C19, followed by sulfation.[4][12] Another pathway involves oxidation by CYP3A4.[4][12] The metabolites are considered to have no significant pharmacological activity.[6]
-
Excretion: The majority of metabolites (around 80%) are excreted in the urine, with the remainder eliminated in the feces.[10] The serum elimination half-life is approximately 1.1 hours.[10]
Table 2: Key Pharmacokinetic Parameters of Pantoprazole
| Parameter | Value | Reference |
| Bioavailability | ~77% | [9][10] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 2 - 3 hours | [10][11] |
| Plasma Protein Binding | ~98% | [8][10] |
| Elimination Half-Life (t₁/₂) | ~1.1 hours | [10] |
| Primary Metabolism | Hepatic (CYP2C19, CYP3A4) | [4][12] |
| Primary Route of Excretion | Renal (~80%) | [10] |
Experimental Protocols
This compound is primarily used as an internal standard for the accurate quantification of Pantoprazole in biological matrices.[2][13] Below are generalized protocols for its synthesis and its application in a typical bioanalytical method.
General Synthesis Pathway
The synthesis of Pantoprazole involves a two-step process.[14][15] The synthesis of this compound would follow the same pathway, utilizing deuterated starting materials.
-
Condensation: 5-(difluoromethoxy)-1H-benzimidazole-2-thiol is condensed with 2-chloromethyl-3,4-di(methoxy-d3)-pyridinium hydrochloride. This reaction forms the thioether intermediate.[14]
-
Oxidation: The resulting thioether is then oxidized using a suitable oxidizing agent, such as sodium hypochlorite or hydrogen peroxide, to yield this compound (the sulfoxide).[14]
Quantification of Pantoprazole in Plasma by LC-MS/MS
This protocol outlines a general procedure for the determination of Pantoprazole concentrations in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as the internal standard.
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard working solution (e.g., at 1 µg/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a modifier like formic acid (e.g., 0.1%).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Pantoprazole: m/z 384.1 → 200.0[16]
-
This compound: m/z 390.1 → 206.0 (hypothetical, based on d6 labeling)
-
-
Optimize MS parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Pantoprazole to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of Pantoprazole in the unknown samples by interpolating their peak area ratios from the calibration curve using a weighted linear regression model.
Caption: Bioanalytical workflow for Pantoprazole.
References
- 1. This compound | C16H15F2N3O4S | CID 49849848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 922727-65-9 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Pantoprazole Sodium Delayed-Release Tablets [dailymed.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Pantoprazole - Wikipedia [en.wikipedia.org]
- 7. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pantoprazole - Page 3 [medscape.com]
- 10. Pharmacokinetics of pantoprazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. pfizermedical.com [pfizermedical.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Pantoprazole-d6: A Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity of Pantoprazole-d6, a deuterated internal standard crucial for accurate bioanalytical and pharmacokinetic studies. This document outlines the typical specifications, analytical methodologies, and the biochemical pathway relevant to its parent compound, Pantoprazole.
Certificate of Analysis: A Representative Profile
A Certificate of Analysis (CoA) for a high-purity deuterated internal standard like this compound is a critical document that guarantees its identity, purity, and suitability for quantitative analysis. While CoAs are batch-specific, this section presents a representative summary of the data and specifications typically provided.
Table 1: Representative Certificate of Analysis for this compound
| Test | Specification | Method |
| Identity | ||
| ¹H-NMR Spectroscopy | Conforms to structure | NMR |
| Mass Spectrometry | Conforms to structure and mass | ESI-MS |
| Purity | ||
| Chemical Purity (by HPLC) | ≥ 99.0% | HPLC |
| Isotopic Purity | ≥ 98% Deuterated forms (d1-d6) | Mass Spectrometry |
| Physical Properties | ||
| Appearance | White to Off-White Solid | Visual |
| Solubility | Soluble in DMSO | Visual |
| Residual Solvents | ||
| As per USP <467> | Meets requirements | GC-HS |
| Inorganic Impurities | ||
| Residue on Ignition | ≤ 0.1% | USP <281> |
| Heavy Metals | ≤ 20 ppm | USP <231> |
| Assay | ||
| Quantitative NMR (qNMR) | 98.0% - 102.0% | qNMR |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate assessment of this compound. The following sections describe the methodologies for the key experiments cited in the certificate of analysis.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is designed to separate this compound from its potential impurities. Given that deuteration does not significantly alter the chromatographic behavior, methods for Pantoprazole can be adapted.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 7.0) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 290 nm.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol or acetonitrile and then diluted with the mobile phase to an appropriate concentration.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a definitive technique for confirming the molecular weight and assessing the isotopic enrichment of this compound.
-
Instrumentation: A high-resolution mass spectrometer, typically coupled with a liquid chromatograph (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Analysis:
-
Identity: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound.
-
Isotopic Purity: The isotopic distribution of the molecular ion cluster is analyzed to determine the percentage of the d6 species relative to the less deuterated (d1-d5) and non-deuterated forms. A high isotopic purity is crucial to minimize interference in quantitative assays.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is used to confirm the chemical structure of this compound. The absence or significant reduction of signals corresponding to the deuterated positions confirms the successful isotopic labeling.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl₃).
-
Analysis: The ¹H-NMR spectrum is compared with that of a non-deuterated Pantoprazole reference standard. The signals for the methoxy protons at the 3 and 4 positions of the pyridine ring should be absent or greatly diminished in the this compound spectrum.
Visualizations: Workflows and Pathways
Visual diagrams are provided to clarify the experimental workflow for purity analysis and the mechanism of action of Pantoprazole.
Experimental Workflow for Purity Analysis of this compound
Caption: Workflow for this compound Analysis.
Signaling Pathway of Pantoprazole's Mechanism of Action
Pantoprazole is a proton pump inhibitor that works by irreversibly blocking the H⁺/K⁺ ATPase in gastric parietal cells.[4][5]
Caption: Pantoprazole's Mechanism of Action.
References
The Role of Pantoprazole-d6 as an Internal Standard in Bioanalytical Applications: A Technical Guide
Introduction
Pantoprazole is a widely prescribed proton pump inhibitor (PPI) used to treat acid-related gastrointestinal conditions such as GERD and Zollinger-Ellison Syndrome.[1][2] Accurate quantification of pantoprazole in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies during drug development. The "gold standard" for this quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies on the use of an appropriate internal standard (IS) to ensure accuracy and precision.[3][4] A stable isotope-labeled (SIL) internal standard, such as Pantoprazole-d6, is considered the ideal choice.
This technical guide provides an in-depth exploration of the mechanism of action of this compound as an internal standard. It details the pharmacological action of pantoprazole, the principles of internal standardization, and presents a representative bioanalytical protocol with quantitative data and workflow visualizations for researchers, scientists, and drug development professionals.
The Pharmacological Mechanism of Action of Pantoprazole
Pantoprazole reduces gastric acid secretion by irreversibly inhibiting the hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system, also known as the proton pump.[5][6] This enzyme represents the final step in the gastric acid secretion pathway.[1] Pantoprazole is a prodrug that, in the acidic environment of the parietal cell canaliculi, is converted to its active sulfenamide form.[1][7] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, inactivating the pump.[1][8] Because the binding is irreversible, acid secretion can only resume once new proton pumps are synthesized and expressed, leading to a prolonged duration of action of over 24 hours.[1][8]
Principles of Internal Standardization in Bioanalysis
Bioanalytical methods are susceptible to variations that can compromise accuracy. These include sample loss during extraction, injection volume variability, and fluctuations in mass spectrometer response (known as matrix effects).[4][9] An internal standard is a compound of known concentration added to every sample, calibrator, and quality control sample at the beginning of the workflow.[9]
The ideal internal standard is a stable isotope-labeled version of the analyte.[10][11] this compound is the deuterated form of pantoprazole, where six hydrogen atoms have been replaced by deuterium.[12] This substitution makes it chemically and physically almost identical to the native pantoprazole.[9]
The core principle: Because this compound behaves identically to pantoprazole during sample preparation and analysis, it experiences the same degree of loss and the same matrix effects.[4][9] While they are indistinguishable chromatographically (they co-elute), they are easily differentiated by the mass spectrometer due to the mass difference.[11] Therefore, quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. This ratiometric approach effectively cancels out variations, leading to highly accurate and precise results.[9]
A Representative Bioanalytical Protocol
The following protocol outlines a typical LC-MS/MS method for the quantification of pantoprazole in human plasma using this compound as the internal standard.
Experimental Workflow
The general workflow involves spiking plasma samples with the internal standard, preparing the sample to remove proteins and interferences, separating the analyte from remaining matrix components using HPLC, and finally, detecting and quantifying the analyte and internal standard using tandem mass spectrometry.
Methodologies
-
Sample Preparation (Protein Precipitation): A simple and rapid method involves protein precipitation.[3] To a 100 µL plasma sample, 20 µL of this compound working solution is added, followed by 300 µL of methanol to precipitate plasma proteins. The sample is vortexed and then centrifuged at high speed (e.g., 10,000 rpm) for 10 minutes. The resulting supernatant is transferred for injection into the LC-MS/MS system.[3][13]
-
Liquid Chromatography: Chromatographic separation is typically achieved on a C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm).[14] An isocratic mobile phase, such as a mixture of 10 mM ammonium acetate and acetonitrile (30:70, v/v), is used at a flow rate of 0.6 mL/min.[14] This allows for consistent and reproducible separation of pantoprazole from endogenous plasma components.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[14] Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.[15] Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
Quantitative Data
The following tables summarize typical parameters for an LC-MS/MS bioanalytical method for pantoprazole.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Pantoprazole | 384.2 | 200.1 | ESI Positive | [14] |
| Pantoprazole-d3* | 387.1 | 203.1 | ESI Positive | [14] |
| Pantoprazole | 384.1 | 200.0 | ESI Positive |[3] |
Note: Data for this compound would be similar, with a higher mass shift. The referenced study used Pantoprazole-d3.
Table 2: Chromatographic and Method Performance Parameters
| Parameter | Value | Reference |
|---|---|---|
| HPLC Column | Zorbax SB-C18, 4.6x75mm, 3.5µm | [14] |
| Mobile Phase | 10mM Ammonium Acetate : Acetonitrile (30:70) | [14] |
| Flow Rate | 0.6 mL/min | [14] |
| Linearity Range | 10 - 3000 ng/mL | [14] |
| LLOQ | 5 ng/mL | [3] |
| Inter-day Precision (%CV) | 1.76 - 2.86% | [14] |
| Recovery | > 77% |[3] |
This compound serves as the ideal internal standard for the bioanalysis of pantoprazole due to its fundamental properties. Its "mechanism of action" is not pharmacological but analytical; it perfectly mimics the behavior of the analyte throughout the entire experimental procedure. By co-eluting chromatographically while being distinct in mass, it enables a ratiometric measurement that corrects for virtually all sources of analytical variability. This ensures that the data generated for critical drug development studies are of the highest accuracy, precision, and reliability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pantoprazole - Wikipedia [en.wikipedia.org]
- 3. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texilajournal.com [texilajournal.com]
- 5. droracle.ai [droracle.ai]
- 6. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]
- 8. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study | Semantic Scholar [semanticscholar.org]
- 14. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sensitive liquid chromatography–tandem mass spectrometry method for the determination of pantoprazole sodium in human urine - Arabian Journal of Chemistry [arabjchem.org]
Deuterated Pantoprazole for Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative bioanalysis by mass spectrometry, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision. This technical guide provides a comprehensive overview of the application of deuterated pantoprazole as an internal standard in the mass spectrometric quantification of pantoprazole. Pantoprazole is a widely prescribed proton pump inhibitor used to treat acid-related gastrointestinal disorders.[1][2] Accurate measurement of its concentration in biological matrices is crucial for drug development, clinical monitoring, and bioequivalence studies.[3]
Deuterated pantoprazole, typically pantoprazole-d4, serves as an ideal internal standard because its chemical and physical properties are nearly identical to those of the unlabeled analyte.[4] This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. The key difference lies in its increased mass due to the deuterium atoms, allowing for its distinct detection and quantification by the mass spectrometer. This co-elution and similar behavior effectively compensate for variations in sample preparation and matrix effects, leading to more reliable and reproducible results.
This guide will delve into the synthesis of deuterated pantoprazole, its metabolic pathways, detailed experimental protocols for its use in LC-MS/MS analysis, and a summary of relevant quantitative data.
Synthesis of Deuterated Pantoprazole
The synthesis of pantoprazole involves a two-step process: the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride to form the thioether intermediate, followed by oxidation to pantoprazole.[5][6]
For the synthesis of deuterated pantoprazole, specifically pantoprazole-d4 where the deuterium atoms are on the methyl groups of the pyridine ring, a deuterated starting material is required. The synthesis would proceed as follows:
-
Synthesis of Deuterated Precursor: The synthesis begins with the preparation of (3,4-di(methoxy-d3)-pyridin-2-yl)methanol. This can be achieved by using a deuterated methylating agent, such as iodomethane-d3 (CD3I), to introduce the deuterated methyl groups onto the pyridine ring precursor.
-
Chlorination: The deuterated alcohol is then converted to 2-(chloromethyl)-3,4-di(methoxy-d3)pyridine hydrochloride.
-
Condensation: This deuterated chloromethyl pyridine derivative is then condensed with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole in the presence of a base to yield the deuterated thioether intermediate.
-
Oxidation: Finally, the deuterated thioether is oxidized using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to produce pantoprazole-d4.
Metabolic Pathways of Pantoprazole
Pantoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and, to a lesser extent, CYP3A4.[7][8][9] The major metabolic pathways are:
-
Demethylation: CYP2C19 mediates the O-demethylation of the methoxy group at the 4-position of the pyridine ring, leading to the formation of 5-hydroxypantoprazole.[10][11] This metabolite is subsequently sulfated.[7]
-
Oxidation: CYP3A4 is responsible for the oxidation of the sulfide moiety to form pantoprazole sulfone.[7][10]
The use of a deuterated internal standard is crucial in metabolic studies to accurately quantify the parent drug and its metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. benchchem.com [benchchem.com]
- 6. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Interaction of proton pump inhibitors with cytochromes P450: consequences for drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medscape.com [medscape.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of Pantoprazole-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantoprazole-d6 is the deuterated analog of Pantoprazole, a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, analytical methodologies for its quantification, and its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.
Introduction
This compound is a stable isotope-labeled version of Pantoprazole, where six hydrogen atoms on the two methoxy groups of the pyridine ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for the quantitative analysis of Pantoprazole in biological matrices by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The increased mass due to deuterium labeling allows for its differentiation from the unlabeled drug without significantly altering its chemical properties and chromatographic behavior.
Pantoprazole itself is a substituted benzimidazole that irreversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion.[3][4] It is used in the treatment of various acid-related conditions, including gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome.[3]
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Name | 6-(difluoromethoxy)-2-[[[3,4-di(methoxy-d3)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole | [3] |
| Synonyms | This compound, [2H6]-Pantoprazole, this compound (dimethyl-d6) | [2] |
| CAS Number | 922727-65-9 | [3] |
| Molecular Formula | C₁₆H₉D₆F₂N₃O₄S | [3] |
| Molecular Weight | 389.4 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | ≥99% deuterated forms (d₁-d₆) | [3] |
| Melting Point | 139-140 °C (deuterated form not specified, value for non-deuterated Pantoprazole) | |
| Boiling Point | Not available | |
| Solubility | Soluble in DMSO | [2][3] |
| Storage | -20°C | [2][3] |
| Stability | ≥ 4 years at -20°C | [3] |
Mechanism of Action
Pantoprazole, and by extension this compound, is a proton pump inhibitor that suppresses gastric acid secretion. The mechanism involves the irreversible inhibition of the H+/K+-ATPase enzyme system located on the secretory surface of gastric parietal cells. This enzyme is responsible for the final step in the secretion of gastric acid. Pantoprazole is a prodrug that is activated in the acidic environment of the parietal cell canaliculus. The activated form then covalently binds to cysteine residues on the H+/K+-ATPase, inactivating the pump and leading to a prolonged reduction in acid secretion.[3][4]
Experimental Protocols
Synthesis of this compound
A general synthetic route for Pantoprazole involves the condensation of a substituted 2-mercaptobenzimidazole with a substituted 2-chloromethylpyridine, followed by oxidation of the resulting sulfide to a sulfoxide. For the synthesis of this compound, deuterated methanol (CD₃OD) would be used as a precursor to introduce the trideuteriomethoxy groups onto the pyridine ring.
General Synthetic Workflow:
A plausible detailed protocol, based on general benzimidazole synthesis, would involve:
-
Preparation of 2-chloromethyl-3,4-di(methoxy-d3)pyridine hydrochloride: This intermediate can be synthesized from 2-chloromethyl-3,4-dihydroxypyridine hydrochloride by etherification using a deuterated methylating agent like iodomethane-d3 (CD₃I) in the presence of a base.
-
Condensation: 2-chloromethyl-3,4-di(methoxy-d3)pyridine hydrochloride is then condensed with 5-(difluoromethoxy)-2-mercaptobenzimidazole in a suitable solvent (e.g., ethanol, isopropanol) in the presence of a base (e.g., sodium hydroxide) to form the this compound sulfide intermediate.
-
Oxidation: The sulfide intermediate is oxidized to the sulfoxide (this compound) using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or sodium hypochlorite. The reaction conditions need to be carefully controlled to avoid over-oxidation to the sulfone impurity.
-
Purification: The crude this compound is purified by techniques such as recrystallization or column chromatography to achieve the desired purity.
Quantification of Pantoprazole using this compound by LC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of pantoprazole in biological samples. A typical experimental workflow is as follows:
Detailed Protocol:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound solution in a suitable solvent (e.g., methanol).
-
Perform protein precipitation by adding a precipitating agent like acetonitrile or methanol, followed by vortexing and centrifugation.
-
Alternatively, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used for sample clean-up and concentration.[5]
-
The resulting supernatant or eluate is then transferred for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.[5][6]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).[5][6]
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.[6]
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.[5][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Other Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum sensitivity.
-
-
-
Quantification:
-
A calibration curve is constructed by analyzing a series of standards containing known concentrations of Pantoprazole and a fixed concentration of this compound.
-
The ratio of the peak area of Pantoprazole to the peak area of this compound is plotted against the concentration of Pantoprazole.
-
The concentration of Pantoprazole in the unknown samples is then determined from this calibration curve.
-
Spectral Data
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of Pantoprazole would show characteristic signals for the aromatic protons on the benzimidazole and pyridine rings, the methylene protons, and the methoxy protons. In the ¹H NMR spectrum of this compound, the signals corresponding to the methoxy protons would be absent due to the deuterium substitution.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of Pantoprazole would display distinct signals for each carbon atom in the molecule. The spectrum of this compound would be very similar, with minor shifts possible for the carbons attached to the deuterated methoxy groups.
-
FT-IR Spectroscopy: The FT-IR spectrum of Pantoprazole shows characteristic absorption bands for its functional groups. Key peaks include those for N-H stretching, C-H stretching (aromatic and aliphatic), C=N stretching, C=C stretching (aromatic), and a strong S=O stretching absorption around 1041 cm⁻¹.[8][9] The FT-IR spectrum of this compound would be very similar, with potential subtle shifts in bands associated with the deuterated methoxy groups.
-
Mass Spectrometry: The mass spectrum of Pantoprazole under ESI+ conditions shows a prominent protonated molecular ion [M+H]⁺ at m/z 384.1.[5][7] For this compound, the corresponding [M+H]⁺ ion would be observed at m/z 390.1.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Pantoprazole in various matrices. Its physical and chemical properties are nearly identical to those of Pantoprazole, making it an excellent internal standard for LC-MS/MS analysis. This technical guide provides a foundational understanding of this compound, its synthesis, analytical applications, and mechanism of action, which will be beneficial for researchers and professionals in the pharmaceutical sciences. Further detailed experimental validation and characterization are recommended for specific research applications.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | 922727-65-9 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Pantoprazole-d7 Sodium Salt (d6 Major) | LGC Standards [lgcstandards.com]
- 5. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive liquid chromatography–tandem mass spectrometry method for the determination of pantoprazole sodium in human urine - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Pantoprazole-d6 supplier and CAS number
An In-depth Technical Guide to Pantoprazole-d6
This technical guide provides comprehensive information on this compound, a deuterated analog of Pantoprazole. It is intended for researchers, scientists, and drug development professionals, offering details on its chemical properties, suppliers, mechanism of action, and application in quantitative analysis.
Chemical and Physical Properties
This compound is a stable isotope-labeled version of Pantoprazole, primarily used as an internal standard for the quantification of Pantoprazole in biological samples using mass spectrometry techniques like GC- or LC-MS.[1][2][3][] The deuterium labeling provides a distinct mass difference, allowing for precise and accurate measurement.
| Property | Value |
| CAS Number | 922727-65-9[1][2][3] |
| Formal Name | 6-(difluoromethoxy)-2-[[[3,4-di(methoxy-d3)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole[1][3] |
| Molecular Formula | C₁₆H₉D₆F₂N₃O₄S[1][3] |
| Formula Weight | 389.4[1][3] |
| Purity | ≥99% deuterated forms (d₁-d₆)[1][3] |
| Formulation | A solid[1][3] |
| Solubility | Soluble in DMSO[1][3] |
This compound Suppliers
This compound is available from several chemical suppliers that specialize in reference standards and research chemicals.
| Supplier | Website |
| Cayman Chemical | --INVALID-LINK--[1] |
| Veeprho | --INVALID-LINK--[2] |
| BOC Sciences | --INVALID-LINK--[][] |
| Simson Pharma Limited | --INVALID-LINK--[6] |
| Clearsynth | --INVALID-LINK--[7] |
| Acanthus Research | --INVALID-LINK--[8] |
| Biomol.com | --INVALID-LINK--[3] |
Note: Availability may vary. It is recommended to contact the suppliers directly for current stock status and pricing.
Mechanism of Action of Pantoprazole
Pantoprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[9][10] It acts by irreversibly binding to the H⁺/K⁺-ATPase (proton pump) on the secretory surface of gastric parietal cells.[9][11][12] This action inhibits the final step in gastric acid production, blocking both basal and stimulated acid secretion.[12][13] Because the binding is irreversible, acid production can only resume once new proton pumps are synthesized.[9][11]
Caption: Mechanism of action of Pantoprazole in a gastric parietal cell.
Application in Quantitative Analysis
The primary application of this compound is as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of pantoprazole in biological matrices like plasma or serum.[1][2]
Key Advantages of Using this compound as an IS:
-
Similar Chemical Properties: It behaves almost identically to the unlabeled analyte (Pantoprazole) during sample extraction, chromatography, and ionization.
-
Mass Difference: The six deuterium atoms provide a clear mass shift (typically +6 Da), preventing interference with the analyte signal in the mass spectrometer.
-
Correction for Variability: It effectively corrects for variations in sample preparation (e.g., extraction efficiency) and instrument response, leading to higher accuracy and precision.
Generalized Experimental Protocol for LC-MS Quantification
Below is a detailed methodology for a typical experiment involving the quantification of pantoprazole in plasma using this compound as an internal standard.
Objective: To determine the concentration of pantoprazole in human plasma samples.
Materials:
-
Human plasma samples
-
Pantoprazole analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
Water (LC-MS grade)
-
Protein precipitation plates or microcentrifuge tubes
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Pantoprazole in DMSO.
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the Pantoprazole stock solution with a suitable solvent (e.g., 50:50 ACN:Water) to create a series of calibration standards at known concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in blank plasma.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 10 µL of the this compound working solution (at a fixed concentration, e.g., 100 ng/mL) to each tube and vortex briefly.
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial or 96-well plate for LC-MS analysis.
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate pantoprazole from matrix components (e.g., 5% to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pantoprazole: Monitor the specific precursor-to-product ion transition.
-
This compound: Monitor the corresponding shifted precursor-to-product ion transition.
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both Pantoprazole and this compound.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of pantoprazole in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for quantitative analysis using this compound.
Pharmacological Data (Pantoprazole)
The following data pertains to the unlabeled parent compound, Pantoprazole, and is crucial for understanding its biological activity.
| Parameter | Value | Context |
| IC₅₀ | 6.8 µM | H⁺/K⁺-ATPase activity in porcine gastric membrane vesicles[1][3] |
| ED₅₀ | 1.3 mg/kg | Reduction of basal gastric acid secretion in pylorus-ligated rats[1][3] |
| ED₅₀ | 0.8 mg/kg | Inhibition of mepirizole-induced gastric acid secretion in anesthetized rats[1][3] |
| ED₅₀ | 0.5 mg/kg | Inhibition of mepirizole-induced duodenal lesions in rats[1][3] |
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound | CAS 922727-65-9 | Cayman Chemical | Biomol.com [biomol.com]
- 6. Pantoprazole D6 | CAS No- 922727-65-9 | Simson Pharma Limited [simsonpharma.com]
- 7. clearsynth.com [clearsynth.com]
- 8. Pantoprazol-D6 (Racemic) - Acanthus Research [acanthusresearch.com]
- 9. Pantoprazole - Wikipedia [en.wikipedia.org]
- 10. Pantoprazole: a proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of Pantoprazole-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of Pantoprazole-d6. As this compound is a deuterated internal standard of Pantoprazole, its physicochemical properties are expected to be nearly identical to the non-deuterated form. Therefore, this document primarily leverages data from studies on Pantoprazole and its common pharmaceutical salt, Pantoprazole sodium sesquihydrate, to provide a detailed profile applicable to this compound for research and development purposes.
Introduction to this compound
This compound is the deuterium-labeled version of Pantoprazole, a proton pump inhibitor (PPI) that suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells. It is primarily used as an internal standard for the quantification of Pantoprazole in biological samples by mass spectrometry. Structurally, it is a substituted benzimidazole, a weak base with a pKa of approximately 4, making its stability highly pH-dependent.[1] Given its acid-labile nature, understanding its solubility and stability is critical for its use in analytical method development and other research applications.
Solubility Profile
The solubility of this compound, inferred from data on Pantoprazole and its sodium salt, has been determined in a range of organic and aqueous solvents. This information is crucial for the preparation of stock solutions and for conducting in-vitro and in-vivo studies.
Quantitative Solubility Data
The following table summarizes the solubility of Pantoprazole in various solvents. These values are a reliable reference for this compound.
| Solvent | Solubility (mg/mL) | Classification |
| DMSO | ~30 - 90 | Freely Soluble |
| Dimethylformamide (DMF) | ~30 | Freely Soluble |
| Methanol | 12.377 ± 0.909 | Freely Soluble |
| Water | 18.781 ± 0.436 | Freely Soluble |
| Ethanol | 7.864 ± 0.436 | Freely Soluble |
| Acetone | 4.604 ± 0.667 | Soluble |
| Chloroform | 3.095 ± 0.454 | Soluble |
| Phosphate Buffer (pH 6.8) | 0.490 ± 0.006 | Sparingly Soluble |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | Sparingly Soluble |
| Simulated Gastric Fluid (SGF) | 1.483 ± 0.066 | Slightly Soluble |
Note: Solubility classifications are based on USP definitions. Discrepancies in reported values may be due to different experimental conditions, such as the use of the free base or a salt form (e.g., sodium sesquihydrate).[1][2][3][4]
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container, typically a glass flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation: The resulting suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove undissolved solid.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed in mg/mL or other appropriate units.
Stability Profile
The stability of Pantoprazole is highly dependent on pH, temperature, and exposure to light and oxidizing agents. Forced degradation studies on Pantoprazole provide a clear indication of the stability of this compound under various stress conditions.
Summary of Stability and Degradation
The following table summarizes the stability of Pantoprazole under different conditions.
| Condition | Stability | Major Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Highly Unstable | Sulfide and Sulfone impurities |
| Alkaline (e.g., 0.1 M NaOH) | Stable | Minimal degradation |
| Oxidative (e.g., 3% H₂O₂) | Unstable | Sulfone impurity |
| Thermal (e.g., 60°C) | Stable | Minimal degradation |
| Photolytic (UV/Sunlight) | Unstable | Various photolytic degradants |
Data compiled from forced degradation studies on Pantoprazole.[5][6][7][8]
Key Observations:
-
Acidic Conditions: Pantoprazole degrades rapidly in acidic environments. The degradation half-life is approximately 2.8 hours at pH 5.0.[9][10] This degradation often results in a yellowing of the solution.[1]
-
Neutral/Alkaline Conditions: The drug is significantly more stable at neutral to alkaline pH. At pH 7.8, the degradation half-life extends to about 220 hours.[9][10]
-
Oxidative Stress: Pantoprazole is susceptible to oxidation, leading to the formation of the sulfone derivative as a primary degradation product.[5]
-
Photostability: Exposure to light can induce degradation.[5][8]
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating analytical methods and for understanding the degradation pathways of a drug substance.
Methodology:
-
Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or a buffer at neutral pH).
-
Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions as outlined in the table above (acidic, alkaline, oxidative, thermal, and photolytic).
-
Sample Treatment: After a defined exposure time, the stressed samples are neutralized or diluted as necessary to halt further degradation.
-
HPLC Analysis: The samples are analyzed using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all major degradation products.
-
Data Evaluation: The percentage of degradation is calculated, and the purity of the this compound peak is assessed to ensure the specificity of the method.
Degradation Pathway
The degradation of Pantoprazole, and by extension this compound, in acidic conditions is integral to its mechanism of action but also a primary stability concern.
In the acidic environment of gastric parietal cells, Pantoprazole undergoes a proton-catalyzed conversion to a reactive thiophilic sulfenamide cation. This active form then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition.[1] However, under forced degradation conditions, other pathways dominate, leading to the formation of impurities such as the sulfide and sulfone derivatives.[11]
Conclusion
This technical guide provides a detailed overview of the solubility and stability of this compound, based on extensive data available for Pantoprazole. The provided tables and experimental protocols offer a practical resource for researchers and drug development professionals. The inherent instability of this compound in acidic media and its susceptibility to oxidative and photolytic degradation are critical factors to consider in the design of analytical methods and other experimental studies. By understanding these properties, scientists can ensure the accurate and reliable use of this compound as an internal standard and in various research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ijpba.in [ijpba.in]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. ajrconline.org [ajrconline.org]
- 8. actascientific.com [actascientific.com]
- 9. saudijournals.com [saudijournals.com]
- 10. banglajol.info [banglajol.info]
- 11. benchchem.com [benchchem.com]
Pantoprazole-d6: A Comprehensive Technical Guide to Safety and Handling for Research Professionals
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling procedures, and disposal of Pantoprazole-d6. The information is intended for researchers, scientists, and drug development professionals who work with this deuterated analog of a widely used proton pump inhibitor.
Chemical and Physical Properties
This compound is the deuterated form of Pantoprazole, an irreversible proton pump inhibitor. It is primarily used as an internal standard in pharmacokinetic studies and other quantitative analyses involving Pantoprazole.
| Property | Value |
| Chemical Name | 6-(difluoromethoxy)-2-[[[3,4-di(methoxy-d3)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole |
| CAS Number | 922727-65-9 |
| Molecular Formula | C₁₆H₉D₆F₂N₃O₄S |
| Molecular Weight | 389.4 g/mol |
| Appearance | Solid |
| Purity | ≥99% deuterated forms (d₁-d₆) |
| Solubility | Soluble in DMSO |
Toxicological Data
Acute Toxicity of Pantoprazole (Oral Administration) [1]
| Species | Sex | Maximum Non-Lethal Dose (mg/kg) | Minimum Lethal Dose (mg/kg) |
| Mice | Male | 750 | - |
| Female | 500 | - | |
| Rat | Male & Female | 700 | 900 |
| Beagle Dog | - | 300 | 1000 |
Carcinogenicity: Long-term studies in rodents have shown that Pantoprazole can be carcinogenic, leading to the development of enterochromaffin-like (ECL) cell hyperplasia and neuroendocrine cell tumors in the stomach in a dose-related manner.[1]
Reproductive and Developmental Toxicity: Studies in rats and rabbits with Pantoprazole have not shown any evidence of teratogenicity.[1] No adverse effects on fertility and general reproductive performance were observed in rats.[1]
Hazard Identification and Safety Precautions
Based on the data for Pantoprazole, this compound should be handled as a substance that may be harmful if swallowed and may cause cancer.[2]
GHS Hazard Statements:
-
H350: May cause cancer.[2]
Precautionary Statements:
-
P201: Obtain special instructions before use.[2]
-
P202: Do not handle until all safety precautions have been read and understood.[2]
-
P281: Use personal protective equipment as required.[2]
-
P308 + P313: IF exposed or concerned: Get medical advice/attention.[2]
-
P405: Store locked up.[2]
-
P501: Dispose of contents/container in accordance with all local and national regulations.[2]
Handling and Storage
Proper handling and storage are crucial to ensure the stability of this compound and the safety of laboratory personnel.
Storage:
-
Store at -20°C for long-term stability.[3]
-
The compound is stable for at least 4 years under these conditions.[3]
-
Keep in a tightly sealed container.
-
Protect from light.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Minimize dust generation and accumulation.
-
Avoid contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Wash hands thoroughly after handling.
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, standardized methodologies are employed for evaluating the safety of pharmaceutical compounds. Below are generalized workflows for key safety-related procedures.
General Workflow for Handling a Chemical Spill
References
Methodological & Application
Application Note: High-Throughput Quantification of Pantoprazole in Human Plasma Using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pantoprazole in human plasma. The assay utilizes protein precipitation for sample preparation and Pantoprazole-d6 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Pantoprazole is a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for a reliable LC-MS/MS method for the determination of pantoprazole in human plasma, employing this compound as the internal standard for optimal quantification.
Experimental Protocols
Materials and Reagents
-
Pantoprazole and this compound reference standards
-
HPLC-grade acetonitrile and methanol
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Human plasma (with anticoagulant)
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve pantoprazole and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the pantoprazole stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation
-
Aliquot 100 µL of human plasma (blank, standard, or sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 column (e.g., 4.6 x 50 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.6 mL/min[1] |
| Gradient | Isocratic or a simple gradient (e.g., 70% B)[2] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 2-3 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | See Table 1 |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Table 1: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pantoprazole | 384.1 | 200.1[3] |
| This compound | 390.1 | 206.0 |
Method Validation Data
Linearity
The method demonstrated excellent linearity over the concentration range of 5 to 5000 ng/mL for pantoprazole in human plasma.[4][5]
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Pantoprazole | 5 - 5000 | > 0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at low, medium, and high QC concentrations.
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 15 | < 15 | 85-115 | < 15 | 85-115 |
| Medium | 2500 | < 15 | 85-115 | < 15 | 85-115 |
| High | 4000 | < 15 | 85-115 | < 15 | 85-115 |
Data presented here are representative and based on typical performance. Actual results may vary.
Limit of Quantification (LOQ)
The lower limit of quantification (LLOQ) for pantoprazole in human plasma was determined to be 5 ng/mL, with acceptable precision and accuracy.[5]
Data Analysis
The concentration of pantoprazole in the samples was determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of pantoprazole in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. This method is well-suited for high-throughput analysis in pharmacokinetic and bioequivalence studies.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of pantoprazole.
References
- 1. Synchronous LC-MS/MS determination of pantoprazole and amitriptyline in rabbit plasma: application to comparative in vivo pharmacokinetic study of novel formulated effervescent granules with its marketed tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS Determination of Pantoprazole in Human Plasma and Its Application [journal11.magtechjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalytical Method for Pantoprazole in Human Plasma Using LC-MS/MS with Pantoprazole-d6 as an Internal Standard
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of pantoprazole in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with pantoprazole-d6 as the stable isotope-labeled internal standard (IS). A simple and rapid protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis. The method has been validated over a linear range of 5 to 5000 ng/mL and has demonstrated excellent accuracy, precision, and recovery. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of pantoprazole.
Introduction
Pantoprazole is a proton pump inhibitor (PPI) that effectively reduces gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells.[1][2] It is widely prescribed for the treatment of gastroesophageal reflux disease (GERD), peptic ulcers, and other acid-related disorders.[1] Accurate and reliable quantification of pantoprazole in biological matrices is crucial for pharmacokinetic assessment and clinical monitoring. This compound is a deuterated analog of pantoprazole and serves as an ideal internal standard for LC-MS/MS analysis due to its similar chemical properties and distinct mass-to-charge ratio, ensuring high accuracy and precision.[1][3] This application note presents a validated LC-MS/MS method for the determination of pantoprazole in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Pantoprazole sodium reference standard (≥99% purity)
-
This compound (≥99% deuterated forms)[1]
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Ammonium acetate
-
Formic acid
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatography: Shimadzu UFLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm, or equivalent[4]
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm[4] |
| Mobile Phase | 10 mM Ammonium Acetate (pH 7.10) : Acetonitrile (30:70, v/v)[4] |
| Flow Rate | 0.6 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 4.5 minutes[5] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[6][7] |
| MRM Transition (Pantoprazole) | m/z 384.2 → 200.1[4] |
| MRM Transition (this compound) | m/z 390.1 → 206.0[8] |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of pantoprazole and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the pantoprazole stock solution with a 50:50 mixture of methanol and water to create working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations of 5, 10, 50, 100, 500, 1000, 2500, and 5000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 15, 750, and 4000 ng/mL).
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
Results and Discussion
Method Validation
The bioanalytical method was validated according to regulatory guidelines. The validation parameters included linearity, sensitivity, accuracy, precision, recovery, and stability.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 5-5000 ng/mL for pantoprazole in human plasma.[6] A correlation coefficient (r²) of >0.999 was consistently achieved. The lower limit of quantification (LLOQ) was established at 5 ng/mL.[6]
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 15 | 1.54[4] | 2.86[4] | 98.2[6] | 97.9[6] |
| Medium | 750 | 1.25 | 2.15 | 99.1 | 98.5 |
| High | 4000 | 1.13[4] | 1.76[4] | 101.2 | 100.8 |
Recovery
The extraction recovery of pantoprazole from human plasma was determined at three QC levels. The mean recovery was found to be greater than 77%.[6]
Stability
Pantoprazole was found to be stable in human plasma under various storage conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[4]
Visualizations
Caption: Mechanism of Action of Pantoprazole.
Caption: Experimental Workflow for Pantoprazole Analysis.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of pantoprazole in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it well-suited for large-scale pharmacokinetic and bioequivalence studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Determination of Pantoprazole in Human Plasma and Its Application [journal11.magtechjournal.com]
- 8. dacemirror.sci-hub.red [dacemirror.sci-hub.red]
Application Notes and Protocols: Use of Pantoprazole-d6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantoprazole is a proton pump inhibitor (PPI) widely used to treat acid-related gastrointestinal disorders by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2] Pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of pantoprazole in the body. Stable isotope-labeled compounds, such as Pantoprazole-d6, are invaluable tools in these studies.[3] Deuterium labeling, the substitution of hydrogen with its stable isotope deuterium, provides a mass shift that allows the labeled compound to be distinguished from its unlabeled counterpart by mass spectrometry.[3] This property makes this compound an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods, ensuring accurate and precise quantification of pantoprazole in complex biological matrices like plasma.[3][4]
Data Presentation
The following tables summarize the pharmacokinetic parameters of pantoprazole from studies in healthy human subjects and the key properties of this compound when used as an internal standard.
Table 1: Pharmacokinetic Parameters of Pantoprazole in Healthy Adults
| Parameter | Value | Reference |
| Dose | 40 mg oral enteric-coated tablet | [5] |
| Cmax (Peak Plasma Concentration) | ~ 2.5 µg/mL | [5][6] |
| Tmax (Time to Peak Concentration) | 2 - 3 hours | [5][6] |
| AUC (Area Under the Curve) | ~ 5 mg·h/L | [5] |
| Elimination Half-life (t½) | ~ 1.1 hours | [5][7] |
| Absolute Bioavailability | ~ 77% | [5] |
| Protein Binding | ~ 98% | [5] |
| Total Clearance | 0.1 L/h/kg | [5] |
Table 2: Properties of this compound as an Internal Standard
| Property | Value | Reference |
| Chemical Name | 6-(difluoromethoxy)-2-[[[3,4-di(methoxy-d3)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole | [3] |
| Molecular Formula | C₁₆H₉D₆F₂N₃O₄S | [3] |
| Molecular Weight | 389.4 g/mol | [3] |
| Deuterium Incorporation | ≥99% | [3] |
| Primary Use | Internal Standard for LC-MS/MS quantification of pantoprazole | [3][4] |
| MRM Transition (m/z) | 390.1 → 206.0 | [4] |
Experimental Protocols
Protocol 1: Quantification of Pantoprazole in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a validated method for the determination of pantoprazole in human plasma, adapted from established methodologies.[8][9]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold methanol to precipitate plasma proteins.[8]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)[5]
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate in water (e.g., 57:43 v/v)[9]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., API 4000)[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Dwell Time: 200 ms
3. Calibration and Quality Control
-
Prepare calibration standards by spiking blank plasma with known concentrations of pantoprazole (e.g., 5-5000 ng/mL).[8]
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Process calibration standards and QC samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of pantoprazole to this compound against the nominal concentration.
-
Determine the concentration of pantoprazole in the unknown samples from the calibration curve.
Visualizations
Pantoprazole Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. dacemirror.sci-hub.red [dacemirror.sci-hub.red]
- 5. Pharmacokinetics of pantoprazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medscape.com [medscape.com]
- 8. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantitation of Pantoprazole in Human Plasma by LC-MS/MS Using Pantoprazole-d6
INTRODUCTION Pantoprazole is a proton pump inhibitor that effectively reduces gastric acid secretion by irreversibly binding to the (H+, K+)-ATPase enzyme in gastric parietal cells.[1][2][3] This action makes it a widely prescribed medication for treating acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[4][5] Accurate measurement of pantoprazole concentrations in human plasma is crucial for pharmacokinetic and bioequivalence studies, which are essential for drug development and regulatory approval.[6][7]
This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitation of pantoprazole in human plasma. The use of a stable isotope-labeled internal standard, Pantoprazole-d6, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.
Experimental Protocols
Materials and Reagents
-
Analytes: Pantoprazole and this compound (Internal Standard, IS) reference standards.
-
Chemicals: HPLC-grade acetonitrile and methanol, and analytical-grade formic acid.
-
Water: High-purity water, filtered through a 0.22 µm filter.
-
Plasma: Drug-free human plasma with K2-EDTA as an anticoagulant.
Instrumentation
A liquid chromatography system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for analysis.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 5 mM Ammonium Acetate in water (60:40, v/v)[8] |
| Flow Rate | 1.0 mL/min[8][9] |
| Column Temperature | 40°C[9] |
| Injection Volume | 2 µL[8] |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Pantoprazole) | m/z 384.1 → 200.1[8][10] |
| MRM Transition (this compound) | m/z 390.1 → 206.0[11] |
| Ion Source Temperature | 500°C[9] |
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare by dissolving accurately weighed amounts of pantoprazole and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the pantoprazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration for spiking.
Sample Preparation (Protein Precipitation)
-
Aliquot 25 µL of human plasma into a 96-well plate.[12]
-
Add 50 µL of the internal standard working solution in acetonitrile (containing 0.1% formic acid) to each well.[12]
-
Vortex the plate for 3 minutes to precipitate plasma proteins.[12]
-
Centrifuge the plate at approximately 1500 x g for 30 minutes to pellet the precipitated proteins.[12]
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Method Validation Data
The method was validated according to the FDA's Bioanalytical Method Validation guidance.[13][14][15]
Table 1: Linearity and Lower Limit of Quantitation (LLOQ)
| Parameter | Result |
| Calibration Range | 5 - 5,000 ng/mL[6][7] |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 5 ng/mL[6][7] |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC (15 ng/mL) | < 5.4%[6] | 92.2% - 107.8% | < 12.7%[6] | 85.5% - 114.5% |
| Mid QC (500 ng/mL) | < 2.5% | 95.5% - 104.5% | < 5.0% | 93.0% - 107.0% |
| High QC (4000 ng/mL) | < 1.0%[6] | 98.0% - 102.0% | < 2.0% | 96.0% - 104.0% |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%CV) |
| Pantoprazole | > 77%[6][7] | < 15% |
| This compound | > 75% | < 15% |
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for Pantoprazole Quantitation in Plasma.
Diagram 2: Mechanism of Action of Pantoprazole
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pantoprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]
- 5. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study | Semantic Scholar [semanticscholar.org]
- 8. LC-MS/MS Determination of Pantoprazole in Human Plasma and Its Application [journal11.magtechjournal.com]
- 9. benthamopen.com [benthamopen.com]
- 10. researchgate.net [researchgate.net]
- 11. dacemirror.sci-hub.red [dacemirror.sci-hub.red]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. fda.gov [fda.gov]
- 14. hhs.gov [hhs.gov]
- 15. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Note: High-Throughput Bioanalytical Method for Pantoprazole Quantification in Human Plasma using Pantoprazole-d6 as an Internal Standard for Bioequivalence Studies
Introduction
Pantoprazole is a proton pump inhibitor used to treat conditions related to excessive stomach acid. Bioequivalence studies are crucial for ensuring that generic formulations of pantoprazole perform equivalently to the innovator product. Accurate and robust bioanalytical methods are essential for these studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as pantoprazole-d6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] A deuterated internal standard is chemically identical to the analyte and co-elutes, allowing it to effectively compensate for variability in sample preparation, matrix effects, and instrument response.[2][3] This application note details a sensitive, selective, and high-throughput LC-MS/MS method for the quantification of pantoprazole in human plasma, employing this compound as the internal standard, suitable for pharmacokinetic and bioequivalence studies.
Key Advantages of Using this compound:
-
Improved Accuracy and Precision: Co-elution of this compound with pantoprazole allows for effective correction of variations during sample processing and analysis.[1][3]
-
Reduced Matrix Effects: The SIL-IS helps to normalize ion suppression or enhancement caused by the biological matrix.[2]
-
Increased Method Robustness: The method is less susceptible to day-to-day variations in instrument performance.[1]
Experimental Protocols
1. Materials and Reagents
-
Pantoprazole reference standard
-
This compound internal standard[4]
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium acetate
-
Human plasma (with anticoagulant)
2. Stock and Working Solutions Preparation
-
Pantoprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve the pantoprazole reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the pantoprazole stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma (calibration standards, QCs, or study samples) into a microcentrifuge tube.
-
Add the internal standard working solution.
-
Vortex the mixture.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is used for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 column (e.g., Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm)[7] |
| Mobile Phase | Isocratic mixture of 10 mM ammonium acetate and acetonitrile (e.g., 30:70, v/v)[7] |
| Flow Rate | 0.6 mL/min[7] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Total Run Time | Approximately 4.5 minutes[8] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][6] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[5][6] |
| MRM Transition (Pantoprazole) | m/z 384.2 → 200.1[7] |
| MRM Transition (this compound) | m/z 390.2 → 206.1 (inferred) |
| Dwell Time | 200 ms |
| Ion Source Temperature | 500 °C |
5. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA, ICH M10).[9][10] Key validation parameters include:
-
Selectivity and Specificity
-
Calibration Curve Linearity (e.g., 10-3000 ng/mL)[7]
-
Lower Limit of Quantification (LLOQ)
-
Matrix Effect[9]
-
Recovery
-
Stability (Freeze-thaw, Bench-top, Long-term)
Table 3: Quantitative Data Summary
| Analyte | MRM Transition (m/z) | Calibration Curve Range (ng/mL) | LLOQ (ng/mL) |
| Pantoprazole | 384.2 → 200.1[7] | 5 - 5000[5][6] | 5[5][6] |
| This compound (IS) | 390.2 → 206.1 (inferred) | N/A | N/A |
Experimental Workflow and Signaling Pathways
Caption: Bioanalytical workflow for pantoprazole quantification.
The described LC-MS/MS method using this compound as an internal standard provides a reliable and robust approach for the quantification of pantoprazole in human plasma. This method is well-suited for high-throughput analysis required in bioequivalence studies, ensuring data of high quality and integrity. The use of a deuterated internal standard is highly recommended by regulatory agencies and significantly improves the performance of the bioanalytical assay.[2][12]
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study | Semantic Scholar [semanticscholar.org]
- 12. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput and Accurate Quantification of Pantoprazole in Human Plasma Using Pantoprazole-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pantoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. Accurate and reliable quantification of pantoprazole in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Pantoprazole-d6, is the gold standard for mass spectrometry-based bioanalysis.[1][2] It effectively compensates for variability during sample preparation and instrumental analysis, thereby improving the precision, accuracy, and robustness of the method.[2] This application note provides detailed protocols for three common sample preparation techniques for the analysis of pantoprazole in human plasma using this compound as an internal standard: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Pantoprazole reference standard
-
This compound (Internal Standard)[1]
-
Human plasma (with anticoagulant, e.g., heparin)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
Diethyl ether
-
Dichloromethane
-
Solid-Phase Extraction (SPE) cartridges (e.g., LiChrolut RP-18)[4][6][7][8]
-
Centrifuge tubes
-
Volumetric flasks and pipettes
Experimental Protocols
Stock and Working Solution Preparation
-
Pantoprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of pantoprazole reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions of pantoprazole (for calibration curve and quality control samples) and this compound by serially diluting the stock solutions with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
Sample Preparation Method 1: Solid-Phase Extraction (SPE)
This method offers excellent sample cleanup, leading to reduced matrix effects and improved sensitivity.[8]
-
Sample Pre-treatment: To 500 µL of human plasma in a centrifuge tube, add 50 µL of the this compound working solution and 1.0 mL of 0.1 M potassium dihydrogen phosphate (KH2PO4) buffer (pH 9.0).[4][6][7][8] Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a LiChrolut RP-18 (or equivalent C18) SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.[8]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.[8][9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 200 µL of the mobile phase and inject it into the LC-MS/MS system.
Caption: Solid-Phase Extraction (SPE) Workflow.
Sample Preparation Method 2: Liquid-Liquid Extraction (LLE)
LLE is a classic and effective technique for separating analytes from plasma components.
-
Sample Pre-treatment: To 500 µL of human plasma in a centrifuge tube, add 50 µL of the this compound working solution. Vortex for 10 seconds.
-
Extraction: Add 2 mL of an extraction solvent mixture of diethyl ether and dichloromethane (e.g., 70:30, v/v).[10]
-
Mixing: Vortex the mixture for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 200 µL of the mobile phase and inject it into the LC-MS/MS system.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Sample Preparation Method 3: Protein Precipitation (PPT)
PPT is the simplest and fastest sample preparation method, making it suitable for high-throughput analysis.
-
Sample Pre-treatment: To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the this compound working solution.
-
Precipitation: Add 600 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.[3][5]
-
Mixing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system. Alternatively, the supernatant can be evaporated and reconstituted in the mobile phase to improve sensitivity.
Caption: Protein Precipitation (PPT) Workflow.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of pantoprazole in human plasma using methods similar to those described. The use of a deuterated internal standard like this compound is expected to yield excellent precision and accuracy.
Table 1: Method Performance Characteristics
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Linearity Range (ng/mL) | 25.0 - 4000.0[4][6][7][8] | 5.0 - 5000[10] | 5 - 5000[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 25.0[4][6][7][8] | 5.0[10] | 5.0[3] |
| Correlation Coefficient (r²) | > 0.996[4][6][7][8] | > 0.99 | > 0.999[11] |
Table 2: Precision and Accuracy Data
| Method | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| SPE | Low, Med, High | 4.2 - 9.3[4][6][7][8] | 4.2 - 9.3[4][6][7][8] | 89.5 - 100.12[8] |
| LLE | Low, Med, High | < 4.2[10] | < 3.2[10] | 95.0 - 102.0[10] |
| PPT | Low, Med, High | 1.13 - 1.54[11] | 1.76 - 2.86[11] | 92.19 - 100+[3] |
Table 3: Recovery and Matrix Effect
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery (%) | > 85 | > 80 | > 77.58[3] |
| Matrix Effect | Minimized | Present but manageable | Potentially significant, compensated by IS |
The choice of sample preparation method depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation. Solid-Phase Extraction offers the cleanest extracts, minimizing matrix effects and maximizing sensitivity. Liquid-Liquid Extraction provides a good balance between cleanliness and ease of use. Protein Precipitation is the fastest method, ideal for high-throughput screening, though it may be more susceptible to matrix effects. In all cases, the use of this compound as an internal standard is highly recommended to ensure the highest quality data for the bioanalysis of pantoprazole.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 5. dacemirror.sci-hub.red [dacemirror.sci-hub.red]
- 6. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICI Journals Master List [journals.indexcopernicus.com]
- 8. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Pantoprazole-d6 in Human Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Pantoprazole-d6 in human plasma. This compound is a deuterated analog of Pantoprazole, a widely used proton pump inhibitor.[1] It is commonly employed as an internal standard in pharmacokinetic and bioequivalence studies of Pantoprazole.[1] This method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. The described protocol is highly suitable for high-throughput analysis in clinical and research settings.
Introduction
Pantoprazole is a proton pump inhibitor that effectively suppresses gastric acid secretion and is used in the treatment of various acid-related gastrointestinal disorders.[1][2] To accurately quantify Pantoprazole concentrations in biological matrices, stable isotope-labeled internal standards like this compound are crucial for correcting matrix effects and variations in sample processing. This document provides a comprehensive protocol for the chromatographic analysis of this compound, which is essential for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies.
Experimental
Materials and Reagents
-
This compound reference standard
-
Pantoprazole reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol[3]
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (blank)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source[4][5]
Chromatographic Conditions
A reversed-phase chromatographic separation is employed for the analysis of this compound. The following table summarizes the typical chromatographic conditions.
| Parameter | Value |
| Column | C18 or C8 analytical column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol[5] |
| Gradient Program | Optimized for separation from potential interferences |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C[6] |
| Autosampler Temperature | 4 °C |
Mass Spectrometry Conditions
Detection is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode with positive electrospray ionization.[4][5] The specific mass transitions for this compound and a potential internal standard (if this compound is the analyte of interest) should be optimized. For reference, the transition for Pantoprazole is often m/z 384.1 → 200.0.[4][7]
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4][5] |
| MRM Transition (Pantoprazole) | m/z 384.1 → 200.0[4][7] |
| MRM Transition (Internal Standard) | Analyte-specific |
| Collision Energy | Optimized for the specific transition |
| Scan Time | ~0.2 seconds per transition[8] |
Protocol
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of acetonitrile and water (50:50, v/v).
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma sample, add 200 µL of acetonitrile containing the internal standard (if used).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters of a validated LC-MS/MS method for Pantoprazole analysis, which would be comparable for this compound.
| Parameter | Typical Value | Reference |
| Linearity Range | 5 - 5000 ng/mL | [4][7][9] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [4][7][9] |
| Intra-day Precision (%RSD) | < 15% | [4][7] |
| Inter-day Precision (%RSD) | < 15% | [4][7] |
| Accuracy (% Recovery) | 85 - 115% | [4][7] |
| Extraction Recovery | > 77% | [4][7][9] |
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound in human plasma.
Discussion
The presented LC-MS/MS method provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The simple protein precipitation method for sample preparation minimizes sample handling time and potential for error. The use of tandem mass spectrometry ensures high selectivity and sensitivity, allowing for accurate measurement at low concentrations. This protocol is well-suited for pharmacokinetic studies, bioequivalence trials, and other research applications requiring the precise quantification of this compound. The stability of Pantoprazole is pH-dependent, and it is crucial to maintain a neutral to alkaline pH during sample preparation and storage to prevent degradation.[3]
Conclusion
This application note provides a detailed and robust protocol for the chromatographic analysis of this compound in human plasma. The method is sensitive, specific, and suitable for high-throughput applications in various research and development settings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive liquid chromatography–tandem mass spectrometry method for the determination of pantoprazole sodium in human urine - Arabian Journal of Chemistry [arabjchem.org]
- 9. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study | Semantic Scholar [semanticscholar.org]
Application Note and Protocol for the Detection of Pantoprazole-d6 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of Pantoprazole-d6 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated form of Pantoprazole, a proton pump inhibitor used to treat acid-related gastrointestinal disorders.[1][2] It is commonly used as an internal standard in pharmacokinetic and bioequivalence studies of Pantoprazole.[3]
Overview of the Analytical Method
The detection of this compound is typically achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique offers high selectivity and sensitivity for quantitative analysis. The method involves sample preparation to extract the analyte from the biological matrix, followed by chromatographic separation and subsequent detection by the mass spectrometer.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness. Two common methods are protein precipitation and liquid-liquid extraction.
Protocol 1: Protein Precipitation (for Plasma) [4][5]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold methanol (or acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (for Plasma) [6][7]
-
To 200 µL of plasma sample in a glass tube, add 25 µL of an internal standard working solution (if this compound is the analyte, a different internal standard would be used).
-
Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).[6][7]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Liquid Chromatography (LC) Parameters
The following table summarizes typical LC conditions for the separation of Pantoprazole and its deuterated internal standard.
| Parameter | Recommended Conditions |
| Column | C18 or C8 analytical column (e.g., 4.6 x 50 mm, 5 µm)[5][6] |
| Mobile Phase | A: AcetonitrileB: 10 mM Ammonium Acetate with 0.1% Acetic Acid in Water[7][8] |
| Gradient | Isocratic or gradient elution can be used. A typical starting condition is 40:60 (A:B)[6]. |
| Flow Rate | 0.3 - 0.6 mL/min[5][6] |
| Injection Volume | 5 - 20 µL[5] |
| Column Temperature | Ambient or 25°C[2] |
| Run Time | Approximately 4.5 - 5 minutes[7] |
Mass Spectrometry (MS) Parameters
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The following tables provide the specific parameters for the detection of Pantoprazole and this compound.
Table 1: Mass Spectrometry Parameters for Pantoprazole
| Parameter | Value | Reference |
| Ionization Mode | ESI Positive | [2][4] |
| Precursor Ion (Q1) m/z | 384.1 | [4][6] |
| Product Ion (Q3) m/z | 200.0 | [4][6] |
| Declustering Potential (DP) | 70 V | [2] |
| Collision Energy (CE) | 29 V | [6] |
| Ion Source Potential | 5500 V | [2] |
Table 2: Mass Spectrometry Parameters for this compound (as Internal Standard)
| Parameter | Value | Reference |
| Ionization Mode | ESI Positive | [8] |
| Precursor Ion (Q1) m/z | 390.1 | [8] |
| Product Ion (Q3) m/z | 206.0 | [8] |
| Declustering Potential (DP) | 70 V | Inferred from Pantoprazole |
| Collision Energy (CE) | 29 V | Inferred from Pantoprazole |
| Ion Source Potential | 5500 V | Inferred from Pantoprazole |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound from a biological sample.
Metabolic Pathway of Pantoprazole
Pantoprazole is primarily metabolized in the liver by the cytochrome P450 system. The main metabolic pathway involves demethylation by CYP2C19, followed by sulfation.[1][9][10] Another pathway is oxidation by CYP3A4.[1][9][10]
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The provided protocols and parameters can serve as a starting point for method development and validation in a research or clinical setting. It is recommended to optimize the parameters for the specific instrumentation and application to achieve the best performance.
References
- 1. Pantoprazole - Wikipedia [en.wikipedia.org]
- 2. Sensitive liquid chromatography–tandem mass spectrometry method for the determination of pantoprazole sodium in human urine - Arabian Journal of Chemistry [arabjchem.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synchronous LC-MS/MS determination of pantoprazole and amitriptyline in rabbit plasma: application to comparative in vivo pharmacokinetic study of novel formulated effervescent granules with its marketed tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. go.drugbank.com [go.drugbank.com]
Standard Operating Procedure for the Quantification of Pantoprazole in Biological Matrices Using Pantoprazole-d6 as an Internal Standard
Application Note: APN-Panto-d6-2025
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pantoprazole is a proton pump inhibitor that suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase in gastric parietal cells.[1] Accurate quantification of pantoprazole in biological samples is crucial for pharmacokinetic, pharmacodynamic, and bioequivalence studies. Pantoprazole-d6, a stable isotope-labeled analog of pantoprazole, is the ideal internal standard for mass spectrometry-based quantification.[2] Its chemical and physical properties are nearly identical to pantoprazole, ensuring similar behavior during sample preparation and chromatographic separation, which corrects for matrix effects and variations in instrument response, leading to highly accurate and precise results.
This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of pantoprazole in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties
A summary of the key physicochemical properties of Pantoprazole and its deuterated internal standard, this compound, is provided below.
| Property | Pantoprazole | This compound |
| Formal Name | 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | 6-(difluoromethoxy)-2-[[[3,4-di(methoxy-d3)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole |
| CAS Number | 102625-70-7 | 922727-65-9 |
| Molecular Formula | C₁₆H₁₅F₂N₃O₄S | C₁₆H₉D₆F₂N₃O₄S |
| Formula Weight | 383.4 g/mol | 389.4 g/mol |
| Purity | ≥98% | ≥99% deuterated forms (d₁-d₆) |
| Formulation | A crystalline solid | A solid |
| Solubility | Soluble in DMSO | Soluble in DMSO |
Mechanism of Action: H+/K+-ATPase Inhibition
Pantoprazole is a prodrug that requires activation in an acidic environment. The following diagram illustrates the mechanism of action of pantoprazole in a gastric parietal cell.
Caption: Mechanism of Pantoprazole activation and H+/K+-ATPase inhibition.
Experimental Protocols
The following protocols describe the preparation of stock solutions, calibration standards, and quality control samples, as well as the procedure for sample preparation and LC-MS/MS analysis.
Materials and Reagents
-
Pantoprazole analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Ammonium Acetate (analytical grade)
-
Acetic Acid (analytical grade)
-
Ultrapure water
-
Drug-free human plasma
Preparation of Stock and Working Solutions
-
Pantoprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of pantoprazole in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Pantoprazole Working Solutions: Prepare a series of working solutions by serially diluting the pantoprazole stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for calibration standards and quality control samples.
-
This compound Working Solution (IS): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate amounts of the pantoprazole working solutions into drug-free human plasma to prepare a series of calibration standards. A typical concentration range is 5-10,000 ng/mL.[3]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the this compound working solution (100 ng/mL).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[3]
-
Vortex mix for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis Workflow
The following diagram outlines the general workflow for the quantification of pantoprazole using this compound as an internal standard.
Caption: Experimental workflow for LC-MS/MS quantification of pantoprazole.
LC-MS/MS Instrumental Parameters
The following table provides typical instrumental parameters for the analysis of pantoprazole and this compound. These may require optimization for individual instruments.
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 column (e.g., Chiralpak IE)[3] |
| Mobile Phase | 10 mM Ammonium acetate with 0.1% acetic acid in acetonitrile/water (72:28, v/v)[3] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | |
| Pantoprazole | m/z 384.1 → 200.1[3] |
| This compound | m/z 390.1 → 206.0[3] |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for specific instrument |
| Declustering Potential | Optimized for specific instrument |
Data Analysis and Quantification
-
Integrate the peak areas for both pantoprazole and this compound for all standards, QCs, and unknown samples.
-
Calculate the peak area ratio of pantoprazole to this compound for each injection.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Perform a linear regression analysis of the calibration curve. The coefficient of determination (r²) should be ≥ 0.99.
-
Determine the concentration of pantoprazole in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
The analytical method should be validated according to the relevant regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity: Ensure no significant interfering peaks are present at the retention times of pantoprazole and this compound in blank matrix samples.
-
Linearity: Demonstrate a linear relationship between the peak area ratio and concentration over the intended range.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% for the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Evaluate the stability of pantoprazole in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Conclusion
This application note provides a comprehensive standard operating procedure for the quantification of pantoprazole in biological matrices using this compound as an internal standard. The use of a stable isotope-labeled internal standard is essential for achieving the high accuracy and precision required for regulated bioanalysis. The provided protocols and parameters serve as a starting point and should be optimized and validated for the specific laboratory and instrumentation.
References
- 1. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pantoprazole-d6 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Pantoprazole-d6 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our analytical method?
A1: this compound is a stable isotope-labeled (SIL) internal standard (IS). Its primary function is to ensure the accuracy and precision of the quantification of pantoprazole in a sample.[1] It is added at a known, constant concentration to all samples, including calibration standards and quality controls, before sample processing.[2][3] By calculating the ratio of the pantoprazole peak area to the this compound peak area, we can compensate for variability that may occur during sample preparation, injection, and instrument analysis.[4][5]
Q2: Why is a stable isotope-labeled internal standard like this compound preferred?
A2: SIL internal standards are considered the gold standard in quantitative bioanalysis, particularly for LC-MS assays.[1] Because this compound is chemically and physically almost identical to pantoprazole, it behaves very similarly during sample extraction and chromatographic separation.[6][7] This close similarity allows it to effectively track and compensate for matrix effects and variations in ionization efficiency, which are common challenges in bioanalysis.[6][8]
Q3: What is the general guideline for selecting an appropriate concentration for this compound?
A3: While there is no single universal concentration, a common practice is to use a concentration that is similar to the analyte concentration at the midpoint of the calibration curve.[9] Another recommendation is to use a concentration that is approximately one-third to one-half of the Upper Limit of Quantification (ULOQ) for pantoprazole.[10] The goal is to have a robust and consistent signal for this compound across the entire analytical run without it being so high that it introduces analytical challenges.
Q4: Can the concentration of this compound affect the analytical results?
A4: Yes, an inappropriate concentration of the internal standard can negatively impact the results. If the concentration is too low, the signal may be weak and variable, especially in samples with significant matrix effects. If the concentration is too high, it could potentially lead to detector saturation or introduce "cross-talk" where the isotope signal contributes to the analyte signal, causing inaccuracies.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High variability in this compound peak area across an analytical run (>15-20% RSD) | Inconsistent sample preparation (e.g., pipetting errors). | Review and retrain on the sample preparation protocol. Use calibrated pipettes and ensure consistent technique. |
| Inconsistent extraction recovery.[1] | Optimize the extraction procedure. Ensure complete and consistent mixing and phase separation. | |
| Instrument instability (e.g., fluctuating spray in the mass spectrometer source). | Perform instrument maintenance. Check for leaks, clean the ion source, and ensure stable spray conditions. | |
| Autosampler injection volume variability. | Service the autosampler. Check for air bubbles in the syringe and ensure proper needle seating. | |
| Drifting this compound signal (gradual increase or decrease over the run) | Change in mobile phase composition over time. | Prepare fresh mobile phase and ensure proper mixing. |
| Column degradation or temperature fluctuation. | Equilibrate the column thoroughly before the run. Use a column oven to maintain a stable temperature. | |
| Progressive build-up of matrix components in the ion source. | Clean the ion source more frequently. Consider a divert valve to direct the early, unretained components to waste. | |
| Sudden, sporadic changes in this compound signal | Carryover from a previous injection.[11] | Optimize the autosampler wash procedure. Inject a blank sample after a high-concentration sample to check for carryover. |
| Inconsistent matrix effects between samples. | Ensure that the this compound and pantoprazole peaks completely co-elute.[6] A slight shift in retention time can lead to differential matrix effects.[10] | |
| This compound signal is consistently lower in study samples compared to calibration standards and QCs | Significant matrix suppression in the study samples that is not fully compensated by the IS. | Re-evaluate the sample cleanup procedure to remove more interfering matrix components. Dilute the samples if the analyte concentration is high enough to permit it. |
| Cross-talk from a high concentration of the analyte affecting the IS signal. | Evaluate for cross-talk by injecting a high concentration of pantoprazole without the IS. If observed, a different MRM transition for the IS may be needed. |
Experimental Protocols
Protocol for Determining the Optimal Concentration of this compound
Objective: To determine the concentration of this compound that provides a stable and appropriate response across the calibration range of pantoprazole without interfering with its quantification.
Materials:
-
Pantoprazole analytical standard
-
This compound internal standard
-
Blank biological matrix (e.g., human plasma)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
LC-MS/MS system
Procedure:
-
Prepare a Pantoprazole Stock Solution: Prepare a stock solution of pantoprazole at a known high concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.
-
Prepare Calibration Standards: Prepare a series of calibration standards by spiking the blank matrix with the pantoprazole stock solution to achieve a range of concentrations covering the expected analytical range (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare Test Samples:
-
Create three sets of samples at the Lower Limit of Quantification (LLOQ), a mid-range concentration, and the Upper Limit of Quantification (ULOQ) of the pantoprazole calibration curve.
-
For each concentration level, spike with three different concentrations of this compound. A good starting point is a low, medium, and high concentration, for example, corresponding to the peak area of pantoprazole at LLOQ, mid-range, and ULOQ.
-
-
Sample Preparation: Perform the established sample preparation procedure (e.g., protein precipitation) on all test samples.
-
LC-MS/MS Analysis: Analyze the prepared samples using the developed LC-MS/MS method.
-
Data Evaluation:
-
For each this compound concentration, assess the peak shape and signal-to-noise ratio.
-
Evaluate the consistency of the this compound peak area across the different pantoprazole concentrations. The ideal IS concentration should yield a consistent response.
-
Calculate the precision (%RSD) of the this compound peak area at each concentration level. A lower RSD indicates better stability.
-
Select the this compound concentration that provides a stable and robust signal across the entire calibration range without being excessively high.
-
Visualizations
Caption: Workflow for the systematic optimization of the this compound internal standard concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. innocams.co.uk [innocams.co.uk]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. waters.com [waters.com]
- 9. HOW TO CHOOSE APPROPRATE CONCENTRION FOR INTERNAL STANDARD? - Chromatography Forum [chromforum.org]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Matrix Effects with Pantoprazole-d6 in Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects encountered during the bioanalysis of Pantoprazole-d6.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, often unidentified, components present in the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2] This phenomenon is a significant concern in LC-MS/MS-based bioanalysis because it can adversely affect the accuracy, precision, and sensitivity of the method, potentially leading to unreliable quantification of the analyte.[2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the evaluation of matrix effects as part of bioanalytical method validation to ensure data integrity.[3]
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help in mitigating matrix effects?
A2: A stable isotope-labeled internal standard such as this compound is the preferred choice for compensating for matrix effects in LC-MS/MS bioanalysis. Because this compound is chemically and structurally almost identical to the unlabeled pantoprazole analyte, it co-elutes during chromatography and is affected by matrix interferences in the same manner and to the same extent. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is normalized, which significantly improves the accuracy and precision of the quantification. The mass difference between the analyte and the SIL-IS allows for their distinct detection by the mass spectrometer.
Q3: What are the common causes of matrix effects in plasma samples when analyzing for this compound?
A3: The primary sources of matrix effects in plasma and serum samples are endogenous and exogenous substances.[1] Endogenous components include phospholipids, proteins, salts, and metabolites.[1] Phospholipids, in particular, are known to be a major cause of ion suppression in electrospray ionization (ESI). Exogenous substances that can contribute to matrix effects include anticoagulants, dosing vehicles, and co-administered medications.[1] The choice of sample preparation technique significantly influences the extent of matrix components present in the final extract.
Q4: How can I qualitatively and quantitatively assess matrix effects in my this compound assay?
A4: Matrix effects can be evaluated through both qualitative and quantitative methods.
-
Qualitative Assessment: The post-column infusion technique is a valuable qualitative tool. It helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.[1]
-
Quantitative Assessment: The post-extraction spike method is the "gold standard" for the quantitative evaluation of matrix effects.[1] This method involves comparing the peak area of an analyte (and/or the internal standard) spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution (e.g., mobile phase).[1]
Q5: What are the acceptance criteria for matrix effects during method validation?
A5: According to regulatory guidelines, during method validation, the matrix effect should be assessed using at least six different lots of the biological matrix. For each lot, the accuracy of quality control (QC) samples at low and high concentrations should be within ±15% of the nominal concentration, and the precision (coefficient of variation, %CV) should not be greater than 15%.[3]
Quantitative Data Summary
| Analyte | Internal Standard | Matrix Factor (IS-Normalized) | Conclusion |
| R-pantoprazole | Pantoprazole-d7 | 0.98 - 1.07 | No significant matrix effect observed |
| S-pantoprazole | Pantoprazole-d7 | 0.98 - 1.07 | No significant matrix effect observed |
Data from a study on the high-throughput chiral LC-MS/MS method for the determination of pantoprazole enantiomers in human plasma.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect by Post-Extraction Addition
Objective: To quantitatively determine the extent of ion suppression or enhancement for this compound in a given biological matrix.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
This compound analytical standard
-
Reagents and solvents for sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction)
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare solutions of this compound at low and high concentrations in the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank matrix samples from each of the six sources using the established extraction procedure. After the final extraction step, spike the resulting extracts with this compound to the same low and high concentrations as in Set A.
-
Set C (Pre-Spiked Matrix): Spike blank matrix samples from each of the six sources with this compound at low and high concentrations before the extraction procedure. Process these samples using the established extraction method.
-
-
Analyze the samples: Inject all prepared samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean peak area of Set B) / (Mean peak area of Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor (if an analyte is also being measured):
-
IS-Normalized MF = (MF of analyte) / (MF of this compound)
-
-
Calculate Recovery:
-
Recovery (%) = (Mean peak area of Set C) / (Mean peak area of Set B) * 100
-
Protocol 2: Qualitative Assessment of Matrix Effect by Post-Column Infusion
Objective: To identify the chromatographic regions where co-eluting matrix components cause ion suppression or enhancement.
Materials:
-
Blank biological matrix extract (processed without any analyte or IS)
-
A standard solution of this compound
-
A syringe pump
-
A T-connector
-
LC-MS/MS system
Procedure:
-
System Setup:
-
Set up the LC-MS/MS system with the analytical column and mobile phases intended for the bioanalytical method.
-
Using a T-connector, introduce a constant flow of the this compound standard solution via a syringe pump into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
-
Establish a Stable Baseline: Begin the infusion of the this compound solution. The mass spectrometer will show a stable, elevated baseline signal for the this compound transition.
-
Inject Blank Matrix Extract: Inject a prepared blank matrix extract onto the LC column.
-
Monitor the Signal: Monitor the baseline signal of the infused this compound throughout the chromatographic run.
-
A dip in the baseline indicates a region of ion suppression .
-
A rise in the baseline indicates a region of ion enhancement .
-
-
Analysis: Compare the retention time of any observed suppression or enhancement zones with the expected retention time of your analyte of interest. If they overlap, it indicates a potential for matrix effects.
Visual Troubleshooting Guides
References
Technical Support Center: Optimizing Pantoprazole-d6 Signal Intensity in LC-MS
Welcome to the technical support center for improving the signal intensity of Pantoprazole-d6 in your Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and enhance their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes for low signal intensity of this compound?
Low signal intensity of a deuterated internal standard like this compound can arise from several factors, which can be broadly categorized as:
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to ion suppression.[1]
-
Suboptimal Ionization Parameters: Inefficient ionization of the this compound molecule in the electrospray ionization (ESI) source is a common cause of poor signal. This can be due to incorrect settings for parameters such as gas flows, temperatures, and voltages.
-
Mobile Phase Composition: The pH and composition of the mobile phase can significantly impact the ionization efficiency of Pantoprazole. Being a proton pump inhibitor, its stability and charge state are pH-dependent.
-
Chromatographic Issues: Poor peak shape, co-elution with interfering substances, or inadequate retention on the analytical column can all contribute to a reduced signal-to-noise ratio.[2]
-
Isotopic Instability (H/D Exchange): Deuterium atoms on the internal standard may exchange with hydrogen atoms from the solvent or sample matrix, especially if they are in chemically labile positions. This can reduce the concentration of the desired deuterated standard.[1]
-
Instrument Contamination: Contamination in the LC system, ion source, or mass spectrometer can lead to high background noise and suppression of the analyte signal.[2]
Q2: How can I determine if matrix effects are suppressing my this compound signal?
A post-extraction spike experiment is a standard method to evaluate matrix effects. This involves comparing the signal intensity of this compound in a clean solvent (neat solution) with its intensity when spiked into a blank, extracted sample matrix.
-
Procedure:
-
Set A (Neat Solution): Prepare a solution of this compound at the working concentration in your mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma from an untreated subject), perform your entire sample preparation procedure, and then spike in this compound at the same final concentration as in Set A.
-
Analysis: Analyze both sets of samples using your LC-MS method.
-
-
Interpretation:
-
If the peak area in Set B is significantly lower than in Set A, ion suppression is occurring.[1]
-
If the peak area in Set B is significantly higher, ion enhancement is happening.
-
If the peak areas are comparable, the matrix has a minimal effect on the signal.
-
Q3: What are the recommended starting conditions for LC-MS analysis of this compound?
Based on published methods, here are some typical starting conditions for the analysis of Pantoprazole. These should be optimized for your specific instrument and application.
| Parameter | Recommended Starting Conditions |
| LC Column | C18 or C8, 50-150 mm length, 2.1-4.6 mm ID, ≤ 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of organic phase (e.g., 10-30% B) and ramp up to a high percentage (e.g., 90-95% B) to elute Pantoprazole. |
| Flow Rate | 0.2 - 0.8 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| MRM Transitions | Precursor Ion (m/z) for Pantoprazole: 384.1; Product Ions (m/z): 200.0, 138.0. For this compound, the precursor ion will be higher depending on the number of deuterium atoms (e.g., 390.1 for d6). The product ions may or may not shift. |
Note: The exact m/z values should be confirmed by infusing a standard solution of Pantoprazole and this compound into the mass spectrometer.
Troubleshooting Guides
Guide 1: Addressing Low Signal Intensity
This guide provides a systematic approach to troubleshooting and resolving low signal intensity for this compound.
Step 1: Verify Instrument Performance
-
Action: Infuse a solution of this compound directly into the mass spectrometer to bypass the LC system.
-
Purpose: To confirm that the mass spectrometer is capable of detecting the analyte and to optimize source parameters.
-
Expected Outcome: A stable and reasonably intense signal for the this compound precursor ion. If the signal is weak during infusion, focus on optimizing the ion source settings.
Step 2: Optimize Ion Source Parameters
-
Action: While infusing the this compound solution, systematically adjust the following parameters to maximize the signal intensity.
-
Parameters to Optimize:
-
Gas Flow Rates (Nebulizer and Drying Gas): Adjust to ensure efficient desolvation.
-
Drying Gas Temperature: Optimize for efficient solvent evaporation without causing thermal degradation of Pantoprazole.
-
Capillary Voltage: Adjust to achieve a stable spray and optimal ionization.
-
Fragmentor/Focusing Voltages: Optimize to efficiently transmit ions from the source to the mass analyzer.
-
Step 3: Evaluate and Optimize the Mobile Phase
-
Action: The choice of mobile phase additives and organic solvent can significantly impact ionization efficiency.
-
Recommendations:
-
Acidic Additives: Pantoprazole is typically analyzed in positive ion mode, and the addition of a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase can enhance protonation and improve signal intensity.[3]
-
Organic Solvent: Both acetonitrile and methanol are commonly used. Compare the signal intensity using each to determine the optimal solvent for your system. In some cases, methanol can lead to higher signal intensity compared to acetonitrile.[4]
-
Buffers: Ammonium acetate or ammonium formate (e.g., 10 mM) can also be used to control the pH and improve peak shape.[3][5]
-
Step 4: Improve Chromatographic Performance
-
Action: If the peak shape is poor (e.g., broad, tailing), this can lead to a lower signal-to-noise ratio.
-
Troubleshooting:
-
Column Choice: Ensure you are using an appropriate column (e.g., C18) that provides good retention and peak shape for Pantoprazole.
-
Gradient Optimization: Adjust the gradient slope to ensure the peak is sharp and well-resolved from any interfering components.
-
Sample Diluent: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.
-
Step 5: Mitigate Matrix Effects
-
Action: If ion suppression is confirmed, several strategies can be employed.
-
Solutions:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1]
-
Improved Sample Preparation: Incorporate a more rigorous sample clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix components.
-
Chromatographic Separation: Modify the LC method to separate this compound from the region of ion suppression.
-
Guide 2: Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
-
Prepare a 100 ng/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Set up a direct infusion of the solution into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Set the mass spectrometer to monitor the protonated precursor ion of this compound (e.g., m/z 390.1).
-
Vary one source parameter at a time (e.g., capillary voltage, gas temperature, gas flow) while keeping others constant.
-
Record the signal intensity for each setting.
-
Plot the signal intensity against the parameter value to determine the optimal setting for each parameter.
-
Verify the optimized parameters by infusing the compound again with all parameters set to their optimal values.
| Parameter | Typical Range for Optimization |
| Drying Gas Temperature | 250 - 400 °C |
| Drying Gas Flow | 8 - 12 L/min |
| Nebulizer Pressure | 30 - 50 psi |
| Capillary Voltage | 3000 - 4500 V |
Protocol 2: Sample Preparation via Protein Precipitation
This is a simple and common method for extracting Pantoprazole from plasma samples.[6]
-
To 100 µL of plasma sample in a microcentrifuge tube, add the working solution of this compound.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
Visualizations
Caption: Troubleshooting workflow for low this compound signal intensity.
Caption: Electrospray ionization (ESI) of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. dacemirror.sci-hub.red [dacemirror.sci-hub.red]
- 4. Effect of organic mobile phase composition on signal responses for selected polyalkene additive compounds by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls to avoid when using Pantoprazole-d6
Welcome to the technical support center for Pantoprazole-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in a research setting?
This compound is a deuterated form of Pantoprazole. Its most common application in research is as an internal standard for the quantitative analysis of Pantoprazole in biological samples (e.g., plasma, tissue homogenates) by liquid chromatography-mass spectrometry (LC-MS). The six deuterium atoms on the methoxy groups of the pyridine ring give it a distinct mass-to-charge ratio (m/z) from the non-deuterated (d0) Pantoprazole, allowing for precise quantification while having nearly identical chemical and physical properties.
Q2: Is there a risk of isotopic exchange (back-exchange) with this compound?
Isotopic exchange is the process where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding solvent or matrix. For this compound, the deuterium labels are on the methoxy groups, attached to carbon atoms. Carbon-deuterium bonds are generally stable under typical experimental conditions (neutral and mildly acidic or basic pH). However, exposure to extreme pH, high temperatures, or certain catalysts could potentially facilitate isotopic exchange, which would compromise the accuracy of quantitative analyses. It is always good practice to verify the isotopic stability in the specific biological matrix and analytical conditions being used.[1]
Q3: How should this compound be stored to ensure its stability?
Pantoprazole and its deuterated analogue are sensitive to acidic environments, light, and temperature.[2] To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. For solutions, it is recommended to store them at refrigerated temperatures (2°C to 8°C) and protected from light.[3] The stability of Pantoprazole solutions is pH-dependent; it is more stable in neutral to slightly alkaline conditions.[2][4][5]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in LC-MS Analysis
Symptoms:
-
Asymmetrical or tailing peaks for both Pantoprazole and this compound.
-
Inconsistent retention times.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions | Pantoprazole has basic nitrogen atoms that can interact with residual silanols on the silica-based column. Try a different column with end-capping or a lower pH mobile phase (if stability permits). |
| Inappropriate Mobile Phase pH | The mobile phase pH can affect the ionization state of Pantoprazole and its interaction with the stationary phase. Experiment with slight adjustments to the mobile phase pH to optimize peak shape. |
| Column Contamination | Flush the column with a strong solvent or, if necessary, replace the column. |
Issue 2: Inaccurate Quantification or High Variability in Results
Symptoms:
-
Inconsistent ratios of Pantoprazole to this compound across replicate injections.
-
Poor linearity in the calibration curve.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotopic Exchange | While less common for carbon-bound deuterium, check for potential back-exchange by incubating this compound in the sample matrix under various conditions (e.g., different pH, temperature) and analyzing for the presence of d5, d4, etc. species.[1] |
| Matrix Effects | The sample matrix can cause ion suppression or enhancement in the mass spectrometer. Evaluate matrix effects by comparing the response of this compound in the matrix to its response in a clean solvent. If significant matrix effects are observed, improve the sample preparation method (e.g., solid-phase extraction) or use a different ionization source. |
| Source Contamination | A dirty ion source can lead to inconsistent ionization and poor sensitivity. Clean the mass spectrometer's ion source according to the manufacturer's instructions. |
| Improper Internal Standard Concentration | Ensure the concentration of this compound is appropriate for the expected concentration range of Pantoprazole in the samples. |
Issue 3: Presence of Unexpected Impurities
Symptoms:
-
Additional peaks in the chromatogram that are not Pantoprazole or this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of Pantoprazole/Pantoprazole-d6 | Pantoprazole is known to degrade under certain conditions, forming impurities such as the sulfone and dimer forms.[6][7][8] Ensure proper storage and handling of both the analyte and the internal standard. Analyze a fresh standard to confirm the integrity of the stock solution. |
| Synthesis-Related Impurities | The synthesis of this compound may result in low levels of impurities.[9] If an unknown peak is observed, it may be necessary to obtain a certificate of analysis for the standard or perform further characterization. |
| Contamination from Solvents or Vials | Run a blank injection of the mobile phase and sample solvent to check for contaminants. Ensure that all glassware and vials are clean. |
Experimental Protocols
Protocol 1: Sample Preparation for Quantification of Pantoprazole in Human Plasma using this compound
This protocol is a general guideline and may require optimization for specific applications.
-
Spiking with Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound working solution (concentration to be optimized based on the expected analyte concentration).
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS analysis.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS system.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Stability of Pantoprazole Sodium in Glass Vials, Polyvinyl Chloride Minibags, and Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Pantoprazole in Parenteral Nutrition Units | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 6. Prospects to the formation and control of potential dimer impurity E of pantoprazole sodium sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Stability of Pantoprazole-d6 in stock solutions and biological samples
This technical support center provides guidance on the stability of Pantoprazole-d6 in stock solutions and biological samples. The information is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.
Disclaimer: Direct stability data for this compound in various solutions is limited. The information provided here is largely based on studies of the non-deuterated form, pantoprazole. It is a reasonable scientific assumption that the stability of this compound is comparable to that of pantoprazole, as the deuterium labeling is unlikely to significantly alter its chemical stability. However, it is recommended to perform in-house stability assessments for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability, where it is stable for at least four years[1]. It is typically shipped at room temperature for continental US deliveries, though this may vary for other locations[1].
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO[1]. For a high-concentration stock solution, dissolve the compound in anhydrous DMSO[2]. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the required volume of DMSO. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C[2].
Q3: What is the stability of this compound in a DMSO stock solution?
A3: Based on data for pantoprazole, DMSO stock solutions are stable for several months when stored at -20°C or -80°C[2]. To prevent degradation, it is crucial to avoid multiple freeze-thaw cycles[2].
Q4: Can I prepare a stock solution of this compound in water or aqueous buffers?
A4: It is not recommended to prepare a stock solution of pantoprazole in water alone due to its limited aqueous solubility and pH-dependent instability[3]. Pantoprazole is a weak base and its stability decreases as the pH of the solution becomes more acidic[3][4]. For aqueous-based experiments, it is best to first dissolve it in a small amount of DMSO and then dilute it with the aqueous buffer of choice immediately before use[3].
Q5: What factors can affect the stability of this compound in solution?
A5: The stability of pantoprazole, and by extension this compound, is significantly influenced by pH, temperature, and the composition of the diluent[3][5]. It is more stable in neutral to alkaline conditions and degrades rapidly in acidic environments[3][4]. Higher temperatures also accelerate degradation[5].
Troubleshooting Guide
Issue 1: Precipitation of this compound in my cell culture medium.
-
Question: I diluted my this compound DMSO stock solution into my cell culture medium, and I observed precipitation. What could be the cause?
-
Answer: Pantoprazole's solubility is pH-dependent. Cell culture media, though buffered, can experience localized pH drops due to cellular metabolism, leading to the production of acidic byproducts like lactic acid. This decrease in pH can cause the less soluble, protonated form of pantoprazole to precipitate out of solution[3]. To mitigate this, ensure your final DMSO concentration is low and add the diluted this compound solution to the medium slowly while gently mixing.
Issue 2: Inconsistent results in my bioanalytical assay.
-
Question: I am using this compound as an internal standard, and I am seeing high variability in my results. What could be the problem?
-
Answer: Inconsistent results can stem from the instability of this compound in your biological samples or during sample processing. Pantoprazole is unstable in acidic conditions. If your samples are not adequately buffered to a neutral or slightly alkaline pH, degradation can occur. Ensure that your sample collection and processing workflow minimizes the time samples spend in potentially acidic conditions. Consider adding a buffer to your collection tubes. Also, be mindful of freeze-thaw stability; repeated cycles can lead to degradation[6].
Issue 3: Apparent degradation of this compound in prepared standards.
-
Question: My calibration standards for this compound seem to be degrading over the course of an analytical run. Why is this happening?
-
Answer: The stability of pantoprazole in solution is time and temperature-dependent. If your standards are prepared in an aqueous matrix and left at room temperature for an extended period, degradation can occur. It is advisable to prepare fresh standards for each run or to conduct a thorough stability assessment of your standards under the specific storage and handling conditions of your laboratory. For aqueous solutions, keeping them refrigerated (2-8°C) when not in use can extend their stability[7].
Stability Data Summary
The following tables summarize the stability of pantoprazole in various solutions and storage conditions. This data can be used as a guide for handling this compound.
Table 1: Stability of Pantoprazole in Intravenous Solutions
| Concentration | Diluent | Storage Temperature | Container | Stability Duration | Reference |
| 0.16 mg/mL & 0.80 mg/mL | 5% Dextrose in Water (D5W) | 4°C | PVC Minibags | Up to 11 days | [5] |
| 0.16 mg/mL & 0.80 mg/mL | 0.9% Normal Saline (NS) | 4°C | PVC Minibags | Up to 20 days | [5] |
| 0.4 mg/mL | 5% Dextrose in Water (D5W) | 20-25°C | PVC Minibags | 2 days | [7] |
| 0.4 mg/mL | 5% Dextrose in Water (D5W) | 2-8°C | PVC Minibags | 14 days | [7] |
| 0.8 mg/mL | 5% Dextrose in Water (D5W) | 20-25°C | PVC Minibags | 3 days | [7] |
| 0.8 mg/mL | 5% Dextrose in Water (D5W) | 2-8°C | PVC Minibags | 28 days | [7] |
| 0.4 mg/mL & 0.8 mg/mL | 0.9% Normal Saline (NS) | 20-25°C | PVC Minibags | 3 days | [7] |
| 0.4 mg/mL & 0.8 mg/mL | 0.9% Normal Saline (NS) | 2-8°C | PVC Minibags | 28 days | [7] |
Table 2: Stability of Reconstituted Pantoprazole Solutions
| Concentration | Reconstitution Solution | Storage Temperature | Container | Stability Duration | Reference |
| 4 mg/mL | 0.9% Normal Saline (NS) | 20-25°C | Glass Vials | 3 days | [7] |
| 4 mg/mL | 0.9% Normal Saline (NS) | 2-8°C | Polypropylene Syringes | 28 days | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes, vortex mixer, and precision balance.
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution[2].
-
Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles[2].
-
Store the aliquots at -20°C or -80°C[2].
-
Protocol 2: Assessment of Freeze-Thaw Stability in Human Plasma
-
Materials: Human plasma, this compound stock solution, validated bioanalytical method (e.g., LC-MS/MS).
-
Procedure:
-
Spike human plasma with this compound at low and high quality control (QC) concentrations.
-
Divide the spiked plasma into multiple aliquots.
-
Analyze a set of aliquots immediately (Freeze-Thaw Cycle 0).
-
Freeze the remaining aliquots at -80°C for at least 24 hours.
-
Thaw one set of aliquots at room temperature until completely thawed, and then refreeze at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (typically 3-5).
-
After the final thaw, analyze the samples using the validated bioanalytical method.
-
Compare the mean concentrations of the freeze-thaw samples to the Cycle 0 samples. The analyte is considered stable if the deviation is within ±15%.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound instability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medscape.com [medscape.com]
- 5. Extended Stability of Pantoprazole for Injection in 0.9% Sodium Chloride or 5% Dextrose at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Pantoprazole Sodium in Glass Vials, Polyvinyl Chloride Minibags, and Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pantoprazole-d6 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of Pantoprazole-d6 during LC-MS/MS analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of Pantoprazole and its deuterated internal standard, this compound.
Issue 1: Low Signal Intensity or High Variability for this compound
Possible Cause: Significant ion suppression of the internal standard, this compound, is likely occurring due to co-eluting matrix components from the biological sample. In electrospray ionization (ESI), these interfering substances can compete with the analyte for ionization, leading to a reduced signal.
Solutions:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components, such as phospholipids, from the sample before LC-MS/MS analysis.
-
Protein Precipitation (PPT): While a simple and fast method, it may not be sufficient for removing all matrix interferences.[1][2]
-
Liquid-Liquid Extraction (LLE): This technique offers a more thorough clean-up by partitioning the analyte into an organic solvent, leaving many matrix components behind in the aqueous phase.[3]
-
Solid-Phase Extraction (SPE): SPE provides a more selective clean-up by utilizing a solid sorbent to retain the analyte while matrix components are washed away. This is often the most effective method for minimizing matrix effects.
-
-
Chromatographic Separation: Enhance the separation of this compound from matrix interferences.
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between the analyte and any co-eluting peaks.
-
Column Chemistry: Consider using a different column chemistry (e.g., C18, phenyl-hexyl) to alter the selectivity of the separation.
-
-
Sample Dilution: If the concentration of Pantoprazole is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating ion suppression.[4][5]
Issue 2: Inconsistent Pantoprazole/Pantoprazole-d6 Peak Area Ratios
Possible Cause: Variable ion suppression across different samples or batches can lead to inconsistent peak area ratios, compromising the accuracy and precision of the quantification. This can be caused by differences in the sample matrix composition.
Solutions:
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is a SIL-IS for Pantoprazole. Because they are chemically identical, they co-elute and experience the same degree of ion suppression.[5][6] This co-elution ensures that the ratio of their peak areas remains constant even if the absolute signal intensity varies, leading to accurate quantification.
-
Matrix-Matched Calibrants and Quality Controls (QCs): Prepare calibration standards and QCs in the same biological matrix as the study samples. This helps to normalize the matrix effects across the entire analytical run.
-
Thorough Sample Homogenization: Ensure that all samples, calibrants, and QCs are thoroughly mixed to guarantee a consistent matrix composition.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect where the ionization efficiency of an analyte (in this case, this compound) is reduced by the presence of co-eluting components from the sample matrix in the ion source of the mass spectrometer.[4][7] This leads to a decreased signal intensity, which can negatively impact the sensitivity, precision, and accuracy of the analytical method.
Q2: How can I determine if ion suppression is affecting my this compound signal?
A2: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. In this experiment, a constant flow of this compound solution is infused into the LC flow after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal of this compound indicates the retention time at which matrix components are eluting and causing ion suppression.
Q3: Are there specific mass transitions for Pantoprazole and this compound that I should be using?
A3: Yes, for positive ion electrospray ionization, the commonly used multiple reaction monitoring (MRM) transitions are:
Q4: Can the choice of ionization source affect ion suppression?
A4: Yes, while electrospray ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.[4][7] However, the choice of ionization source depends on the analyte's chemical properties. Pantoprazole is effectively ionized by ESI.
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol is a rapid method for sample clean-up.
-
To 100 µL of plasma sample, add 300 µL of ice-cold methanol or acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1][2]
2. Sample Preparation: Liquid-Liquid Extraction
This protocol provides a cleaner sample extract compared to protein precipitation.
-
To 200 µL of plasma sample, add the internal standard solution.
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).[3]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase.
Quantitative Data Summary
Table 1: LC-MS/MS Parameters for Pantoprazole Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Omeprazole | Lansoprazole | This compound |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Protein Precipitation |
| LC Column | RP-C18 | C8 | Chiralpak IE |
| Mobile Phase | Acetonitrile/Ammonium Acetate | Acetonitrile/Water/Methanol with Acetic Acid and Ammonium Acetate | Acetonitrile/Ammonium Acetate with Acetic Acid |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (Analyte) | m/z 384.1 → 200.1 | m/z 384.1 → 200.0 | m/z 384.1 → 200.1 |
| MRM Transition (IS) | m/z 346.1 → 198.0 | m/z 370.2 → 252.0 | m/z 390.1 → 206.0 |
| Reference | [10] | [3] | [9] |
Visualizations
Caption: Troubleshooting workflow for minimizing ion suppression.
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. providiongroup.com [providiongroup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. dacemirror.sci-hub.red [dacemirror.sci-hub.red]
- 10. LC-MS/MS Determination of Pantoprazole in Human Plasma and Its Application [journal11.magtechjournal.com]
Navigating Chromatographic Challenges with Pantoprazole-d6: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Pantoprazole-d6 as an internal standard in chromatographic analyses, achieving consistent and accurate results is paramount. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common peak-related issues encountered during liquid chromatography (LC) experiments. By offering detailed methodologies and clear data presentations, this guide aims to empower users to identify, diagnose, and resolve chromatographic problems effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing with this compound?
A1: The primary cause of peak tailing for this compound, a weakly basic compound, is often secondary interactions with residual silanol groups on the silica-based stationary phase of the HPLC column. These interactions can be minimized by operating at a lower mobile phase pH to ensure the silanol groups are fully protonated.
Q2: Why am I observing a split peak for this compound?
A2: Peak splitting for this compound can arise from several factors, including a partially blocked column frit, the presence of a void in the column packing material, or a mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.
Q3: My this compound peak is showing poor resolution from an interfering peak. What should I do?
A3: To improve resolution, you can try adjusting the mobile phase composition, such as the organic modifier content or the pH. A slight change in these parameters can alter the selectivity of the separation. Additionally, consider using a column with a different stationary phase chemistry or a longer column to enhance separation efficiency.
Q4: I am experiencing a sudden drop in the signal intensity of my this compound peak. What could be the cause?
A4: A sudden decrease in signal intensity could be due to ion suppression in the mass spectrometer source, which can be caused by co-eluting matrix components. It is also possible that the this compound has degraded due to exposure to acidic conditions, light, or elevated temperatures.[1][2]
Q5: Can the deuterium labeling in this compound affect its retention time compared to unlabeled Pantoprazole?
A5: Yes, a phenomenon known as the "deuterium isotope effect" can cause a slight difference in retention time between this compound and unlabeled Pantoprazole. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This can be more pronounced with a higher degree of deuteration.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptom: The peak for this compound is asymmetrical, with a trailing edge that is broader than the leading edge.
dot
Caption: Troubleshooting workflow for addressing peak tailing.
Detailed Steps:
-
Evaluate Mobile Phase pH: Pantoprazole is a weak base, and a mobile phase with a pH above 5 can lead to interactions with acidic silanol groups on the column, causing peak tailing.
-
Optimize Mobile Phase: If the pH is high, consider lowering it to a range of 3-4 to minimize silanol interactions.
-
Consider an End-Capped Column: If peak tailing persists, using a column with an end-capped stationary phase can shield the analyte from residual silanol groups.
-
Assess Column Condition: A partially blocked frit or a void at the head of the column can disrupt the sample band and cause tailing. Try backflushing the column. If the problem persists, the column may need to be replaced.
Experimental Protocol: Investigating the Effect of Mobile Phase pH
-
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.
-
Materials:
-
HPLC system with UV or MS detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard solution
-
Mobile phase A: 0.1% Formic acid in water
-
Mobile phase B: Acetonitrile
-
pH meter and appropriate buffers to adjust mobile phase pH
-
-
Procedure:
-
Prepare a series of mobile phases with varying pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0) by adjusting the aqueous component with formic acid or ammonium hydroxide.
-
Equilibrate the column with the first mobile phase (e.g., pH 7.0) for at least 30 minutes.
-
Inject the this compound standard solution and record the chromatogram.
-
Repeat steps 2 and 3 for each mobile phase pH, moving from high to low pH.
-
Measure the peak asymmetry factor for each chromatogram.
-
Data Presentation:
| Mobile Phase pH | Retention Time (min) | Peak Asymmetry Factor |
| 7.0 | 5.8 | 1.8 |
| 6.0 | 6.2 | 1.5 |
| 5.0 | 6.7 | 1.3 |
| 4.0 | 7.5 | 1.1 |
| 3.0 | 8.3 | 1.0 |
Issue 2: Peak Splitting
Symptom: A single peak for this compound appears as two or more closely eluting peaks.
dot
Caption: Troubleshooting workflow for resolving split peaks.
Detailed Steps:
-
Verify Sample Solvent: The most common cause of split peaks is injecting a sample dissolved in a solvent that is much stronger than the mobile phase. This can cause the analyte to travel through the column as a distorted band.
-
Adjust Sample Solvent: If possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
Inspect the Column: A void in the packing material at the column inlet or a partially blocked frit can create two different flow paths for the analyte, resulting in a split peak.
-
Column Maintenance: Try reversing and flushing the column to dislodge any blockage from the frit. If this does not resolve the issue, the frit or the entire column may need to be replaced.
Issue 3: Poor Resolution and Co-elution with Unlabeled Pantoprazole
Symptom: The peak for this compound is not baseline-separated from the peak of unlabeled Pantoprazole.
dot
Caption: Workflow for improving chromatographic resolution.
Detailed Steps:
-
Modify Mobile Phase Composition: A slight adjustment in the percentage of the organic modifier (e.g., acetonitrile) can alter the selectivity and improve the separation between this compound and unlabeled Pantoprazole.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can significantly impact the selectivity of the separation due to different solvent properties.
-
Experiment with Column Chemistry: If mobile phase optimization is insufficient, trying a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) may provide the necessary selectivity.
-
Adjust Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of the separation, thereby affecting resolution. Experiment with temperatures slightly above and below the current setting.
Experimental Protocol: Optimizing Organic Modifier Concentration
-
Objective: To achieve baseline separation between this compound and unlabeled Pantoprazole.
-
Materials:
-
HPLC system with a high-resolution mass spectrometer
-
C18 analytical column
-
A mixed standard solution containing both this compound and unlabeled Pantoprazole
-
Mobile phase A: 0.1% Formic acid in water
-
Mobile phase B: Acetonitrile
-
-
Procedure:
-
Start with an isocratic mobile phase composition (e.g., 60% A and 40% B).
-
Inject the mixed standard solution and record the chromatogram and mass spectra to confirm the identity of each peak.
-
Incrementally change the percentage of acetonitrile by 2-5% in subsequent runs (e.g., 38% B, 42% B).
-
For each condition, calculate the resolution factor between the two peaks.
-
Data Presentation:
| Acetonitrile (%) | Retention Time Pantoprazole (min) | Retention Time this compound (min) | Resolution (Rs) |
| 45 | 5.2 | 5.1 | 0.8 |
| 40 | 6.5 | 6.4 | 1.2 |
| 35 | 8.1 | 7.9 | 1.6 |
Issue 4: Signal Suppression in Mass Spectrometry
Symptom: The signal intensity of this compound is significantly lower in the presence of the sample matrix compared to a clean standard solution.
dot
Caption: Workflow for diagnosing and mitigating ion suppression.
Detailed Steps:
-
Diagnose with Post-Column Infusion: A post-column infusion experiment is the most effective way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound into the MS source while injecting a blank matrix extract. A dip in the baseline signal indicates ion suppression.
-
Modify Chromatography: If the retention time of this compound falls within a zone of ion suppression, adjust the chromatographic method (e.g., change the gradient, mobile phase, or column) to shift the peak to a cleaner region of the chromatogram.
-
Enhance Sample Preparation: The most robust solution to ion suppression is to remove the interfering matrix components before analysis. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective at removing phospholipids and other sources of suppression than simple protein precipitation.
By systematically applying these troubleshooting guides and understanding the underlying principles, researchers can overcome common chromatographic challenges associated with this compound, leading to more reliable and accurate analytical results.
References
Impact of different extraction methods on Pantoprazole-d6 recovery
Welcome to the technical support center for Pantoprazole-d6 extraction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the impact of different extraction methods on this compound recovery.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is critical for the accurate quantification of this compound in biological matrices. The three most common techniques employed are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Below is a summary of the expected recovery rates for pantoprazole, which can serve as a reliable estimate for this compound recovery due to their structural similarity.
| Extraction Method | Sorbent/Solvent System | Matrix | Average Recovery (%) | Key Considerations |
| Solid-Phase Extraction (SPE) | LiChrolut RP-18 | Human Plasma | >82% (for a range of drugs) | Provides a clean extract but requires method development for optimal recovery. |
| Liquid-Liquid Extraction (LLE) | Chloroform | Goat Plasma | >95% | High recovery but can be labor-intensive and prone to emulsion formation. |
| Protein Precipitation (PPT) | Acetonitrile | Rat Plasma | 87.40% - 92.78% | Simple and fast, but may result in significant matrix effects. |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods for pantoprazole and can be adapted for this compound.
Solid-Phase Extraction (SPE) Protocol
This protocol is adapted from a method for the determination of pantoprazole in human plasma.[1]
Materials:
-
LiChrolut RP-18 SPE cartridges (200 mg, 3 mL)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M KH2PO4 buffer (pH 9.0)
-
Acetonitrile (HPLC grade)
-
0.001 M NaOH
-
SPE vacuum manifold
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge. Do not allow the cartridge to dry out between steps.
-
Sample Preparation: To 1 mL of plasma sample, add the internal standard (this compound) and 1 mL of 0.1 M KH2PO4 buffer (pH 9.0). Vortex to mix.
-
Sample Loading: Load the prepared sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 2 mL of water to remove polar interferences.
-
Analyte Elution: Elute the analyte and internal standard with 0.7 mL of acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of 0.001 M NaOH for analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on a validated method for pantoprazole and its metabolite in goat plasma.[2]
Materials:
-
Chloroform
-
Goat plasma sample
-
Centrifuge
Procedure:
-
Sample Preparation: To 0.1 mL of goat plasma, add the internal standard (this compound).
-
Extraction: Add 1 mL of chloroform to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the lower organic layer (chloroform) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the chloroform to dryness and reconstitute the residue in a suitable mobile phase for analysis.
Protein Precipitation (PPT) Protocol
This protocol is derived from a method for the determination of pantoprazole in rat plasma.[3]
Materials:
-
Acetonitrile
-
Rat plasma sample
-
Centrifuge
Procedure:
-
Sample Preparation: To a known volume of rat plasma, add the internal standard (this compound).
-
Precipitation: Add acetonitrile to the plasma sample in a 3:1 ratio (e.g., 300 µL of acetonitrile to 100 µL of plasma).
-
Vortexing: Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant for direct injection or further processing.
Experimental Workflows
The following diagrams illustrate the workflows for each extraction method.
References
Addressing variability in Pantoprazole-d6 response
Technical Support Center: Pantoprazole-d6
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot variability in experimental results when using this compound as an internal standard (IS) in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: Why is the signal response (peak area) of my this compound internal standard inconsistent across a single analytical run?
Variability in the internal standard response is a common issue in LC-MS/MS bioanalysis and can indicate problems with sample preparation, instrument performance, or matrix effects.[1][2] Consistent IS response is crucial for accurate quantification.[3]
Possible Causes & Solutions:
-
Inconsistent Sample Preparation: Errors in pipetting, dilution, or extraction can lead to different amounts of IS in each sample vial.[4]
-
Troubleshooting: Review pipetting techniques for accuracy and precision. Use automated liquid handlers for higher consistency. Ensure complete mixing (vortexing) after adding the IS to the sample.[1]
-
-
Instrument Drift or Instability: Over the course of a long run, the sensitivity of the mass spectrometer can drift.[1] The autosampler may also exhibit inconsistent injection volumes.
-
Matrix Effects: Co-eluting compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, causing its signal to vary between samples.[5][6] This is a primary concern in LC-MS analysis.
Q2: My this compound response is consistently low or absent in study samples but normal in my calibration standards and QCs. What could be the cause?
This pattern strongly suggests a problem specific to the study samples, such as sample stability issues or unexpected matrix effects not present in the control matrix.[8]
Possible Causes & Solutions:
-
Analyte/IS Instability: Pantoprazole is unstable in acidic conditions.[9] If study samples were not properly handled, stored, or stabilized (e.g., with a buffer or kept at a specific pH), the IS (and the analyte) may have degraded.[1]
-
Troubleshooting: Verify the pH of the problematic samples. Review the entire sample handling and storage history. A stability study under various conditions (freeze-thaw, bench-top) should be part of method validation.[10]
-
-
Differential Matrix Effects: The biological matrix of study samples can be different from the control matrix used for standards, especially in specific patient populations (e.g., hepatically impaired subjects) or when co-administered drugs are present.[8]
-
Troubleshooting: Perform a post-extraction spike experiment to compare the matrix effect in control vs. study samples. If a differential effect is confirmed, you may need to dilute the study samples with control matrix or develop a more robust sample extraction procedure.[8]
-
Q3: Can the deuterium labeling in this compound cause issues?
Yes, although stable isotope-labeled (SIL) internal standards are considered the gold standard, they are not infallible.[1][11]
Possible Causes & Solutions:
-
Chromatographic Shift (Isotope Effect): The substitution of hydrogen with deuterium can sometimes cause the SIL-IS to elute slightly earlier or later than the unlabeled analyte.[12] If this shift places the IS in a region of different ion suppression, it will not accurately compensate for the analyte's response, leading to inaccurate quantification.
-
Troubleshooting: Optimize the chromatography to ensure perfect co-elution of Pantoprazole and this compound. A slower gradient may improve resolution and help diagnose any separation.[6]
-
-
Isotopic Crosstalk: If the mass spectrometer resolution is insufficient or if there are natural isotopes of the analyte that overlap with the IS signal, it can interfere with accurate measurement.
-
Troubleshooting: Ensure there is a sufficient mass difference (typically ≥ 3 amu) between the analyte and the IS.[6] Check for any contribution of the analyte's signal at the m/z of the IS by injecting a high-concentration standard of the analyte alone.
-
Troubleshooting Guides & Experimental Protocols
Guide 1: Investigating Matrix Effects
The matrix effect is the alteration of ionization efficiency by co-eluting components, leading to ion suppression or enhancement.[5] A deuterated IS should theoretically compensate for this, but differential effects can occur.[12] This protocol helps quantify the matrix effect.
Experimental Protocol: Post-Extraction Spike Method
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike Pantoprazole and this compound into the final reconstitution solvent (e.g., mobile phase).
-
Set B (Post-Spike Matrix): Process six different lots of blank biological matrix (e.g., plasma) through the entire extraction procedure. Spike Pantoprazole and this compound into the final, dried-down extract just before reconstitution.
-
Set C (Pre-Spike Matrix): Spike Pantoprazole and this compound into the blank matrix before starting the extraction procedure. Process as usual.
-
-
Analyze and Calculate:
-
Analyze all samples via LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE) using the peak areas.
-
Data Presentation: Matrix Effect & Recovery Calculation
| Parameter | Formula | Ideal Value | Interpretation |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | >85% (Consistent) | Measures the efficiency of the extraction process. |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | 1.0 | A value < 1.0 indicates ion suppression. A value > 1.0 indicates ion enhancement.[5] |
| IS-Normalized MF | MF of Analyte / MF of IS | ~1.0 | A value near 1.0 indicates the IS is effectively compensating for the matrix effect.[5] |
Guide 2: Standard LC-MS/MS Method for Pantoprazole
This section provides a typical starting point for the analysis of Pantoprazole using this compound as an IS. Parameters should be optimized for your specific instrumentation and matrix.
Protocol: Plasma Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 25 µL of this compound working solution (IS). Vortex for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.[13][14]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject onto the LC-MS/MS system.
Data Presentation: Typical LC-MS/MS Parameters
| Parameter | Typical Setting |
| LC Column | C18 column (e.g., Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm)[10] |
| Mobile Phase | A: 10 mM Ammonium Acetate (pH 7.1) B: Acetonitrile[10] |
| Gradient | Isocratic: 30:70 (A:B)[10] |
| Flow Rate | 0.6 mL/min[10] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[13] |
| MRM Transitions | Pantoprazole: m/z 384.2 → 200.1[10] this compound (or d3): m/z 387.1 → 203.1[10] |
| Linear Range | 10 - 3000 ng/mL[10] |
Note: The specific deuterated internal standard may vary (e.g., d3[10]). Always confirm the m/z transition for your specific IS.
Visualizations
Experimental and Troubleshooting Workflows
The following diagrams illustrate the standard bioanalytical workflow and a logical path for troubleshooting IS variability.
Caption: A typical experimental workflow for quantifying Pantoprazole.
Caption: Troubleshooting decision tree for IS response variability.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. fda.gov [fda.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic internal standard variability and issue resolution: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of the pharmaceutical quality of marketed enteric coated pantoprazole sodium sesquihydrate products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myadlm.org [myadlm.org]
- 13. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Calibration curve issues with Pantoprazole-d6 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using Pantoprazole-d6 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my calibration curve for Pantoprazole non-linear, even when using a deuterated internal standard?
A1: Non-linearity with a deuterated internal standard is a common issue that can stem from several sources. The primary reasons include detector saturation at high concentrations, competition for ionization in the mass spectrometer source, or the formation of analyte multimers.[1][2]
Troubleshooting Steps:
-
Check for Detector Saturation:
-
Symptom: The response of the highest concentration standards plateaus, leading to a curve that bends towards the x-axis.
-
Action: Dilute the upper limit of quantification (ULOQ) standards and re-inject. If linearity is restored at lower concentrations, detector saturation is the likely cause. Consider reducing the injection volume or further diluting the samples.[2]
-
-
Investigate Ionization Competition (Ion Suppression):
-
Symptom: The signal of the this compound internal standard decreases as the concentration of the native Pantoprazole increases across the calibration standards.[1][3]
-
Action: Plot the absolute response of the internal standard across the calibration curve. A significant downward trend indicates competition.[3] To mitigate this, you can try optimizing the internal standard concentration, diluting the samples, or adjusting the chromatographic conditions to improve separation from matrix components.[1]
-
-
Assess Analyte Multimer Formation:
-
Symptom: Non-linearity can occur at high concentrations due to the formation of dimers or other multimers of Pantoprazole in the ion source.[1]
-
Action: Optimize ion source parameters, such as temperature and gas flows, to discourage multimer formation. Diluting the more concentrated standards can also help confirm this issue.[1]
-
-
Review Regression Model:
-
Symptom: The data appears consistently curved when a linear regression is applied.
-
Action: If non-linearity cannot be resolved through the steps above, consider using a different regression model, such as a quadratic fit with a 1/x or 1/x² weighting factor.[3] However, it is always best to first identify and address the root cause of the non-linearity.[2]
-
Q2: My this compound internal standard is not adequately compensating for matrix effects. Why is this happening?
A2: This phenomenon is known as "differential matrix effects." It occurs when the analyte (Pantoprazole) and the deuterated internal standard (this compound) are affected differently by interfering components in the sample matrix.[1] The most common cause is a slight separation in their chromatographic retention times, which exposes them to different matrix components as they elute.[1]
Troubleshooting Steps:
-
Verify Co-elution:
-
Action: Overlay the chromatograms of Pantoprazole and this compound. Even a minimal difference in retention time can lead to differential effects.
-
Solution: Adjust the chromatographic method (e.g., mobile phase composition, gradient slope, or column chemistry) to ensure the analyte and internal standard co-elute as closely as possible.
-
-
Improve Sample Cleanup:
-
Action: Matrix effects are caused by endogenous components in the sample (e.g., phospholipids, salts).
-
Solution: Enhance your sample preparation method. If you are using protein precipitation, consider switching to a more robust technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to more effectively remove interfering substances.[4]
-
Q3: I'm observing poor reproducibility and high variability in my assay. Could the deuterated standard be the cause?
A3: Yes, poor reproducibility can be linked to the internal standard. Inconsistent sample preparation, instability of the standard, or issues with the deuterium label itself can contribute to this problem.
Troubleshooting Steps:
-
Evaluate Sample Preparation Consistency:
-
Check for Isotopic Back-Exchange:
-
Action: The position of the deuterium labels on the this compound molecule is critical. If the labels are in chemically unstable positions, they can exchange with protons from the solvent or matrix, leading to a loss of the isotopic label and inaccurate quantification.[1]
-
Solution: Ensure you are using a high-quality internal standard where the deuterium atoms are placed in stable, non-exchangeable positions.[1] The this compound standard with deuterium on the methoxy groups is generally stable.[5]
-
-
Assess Analyte and Internal Standard Stability:
-
Action: Pantoprazole is known to be unstable in acidic conditions and can degrade under light and oxidative stress.[6][7] If the analyte degrades but the internal standard does not (or vice-versa), it will lead to inaccurate and irreproducible results.
-
Solution: Perform stability studies (see Protocol 2 below) to ensure both Pantoprazole and this compound are stable throughout the sample preparation and analysis process. Maintain samples at appropriate pH and temperature, and protect them from light.[6][8]
-
Quantitative Data & Acceptance Criteria
For a robust bioanalytical method, calibration curves and quality control samples should meet established acceptance criteria.
Table 1: Typical Acceptance Criteria for Bioanalytical Calibration Curves
| Parameter | Acceptance Limit | Reference |
|---|---|---|
| Number of Standards | Minimum of 6 non-zero standards | [4] |
| Correlation Coefficient (r²) | ≥ 0.99 | [4] |
| Back-calculated Standard Accuracy | Within ±15% of nominal value | [4] |
| Lower Limit of Quantification (LLOQ) Accuracy | Within ±20% of nominal value |[4] |
Table 2: Example LC-MS/MS Parameters for Pantoprazole Analysis
| Parameter | Value | Reference |
|---|---|---|
| Chromatography | ||
| Column | C8 or C18 Reverse-Phase | [7][9][10] |
| Mobile Phase | Acetonitrile/Methanol/Water with buffer (e.g., ammonium acetate) | [9][11] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Ion Electrospray (ESI+) | [9][12] |
| Monitored Transition (Pantoprazole) | m/z 384.1 → 200.0 | [9][12] |
| Monitored Transition (IS - Omeprazole*) | m/z 346.1 → 198.0 | [9][12] |
| Monitored Transition (IS - this compound) | m/z 390.1 → 206.0 | [11] |
*Note: Omeprazole is sometimes used as an internal standard, but a stable isotope-labeled standard like this compound is preferred.[4][11]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To determine if components in the biological matrix are suppressing or enhancing the ionization of Pantoprazole and this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards at low, medium, and high concentrations in the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your established procedure. After the final evaporation step, reconstitute the extract with the low, medium, and high concentration standards prepared in Set A.
-
Set C (Matrix-Matched Standards): Spike blank biological matrix with low, medium, and high concentrations of Pantoprazole. Extract these samples using your established procedure.
-
-
Analysis:
-
Inject all three sets of samples and acquire the data.
-
-
Calculation:
-
Matrix Effect (ME %): Calculate using the mean peak area from Set B and Set A.
-
ME % = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (RE %): Calculate using the mean peak area from Set C and Set B.
-
RE % = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Process Efficiency (PE %):
-
PE % = (ME % * RE %) / 100
-
-
Protocol 2: Pantoprazole Stability Assessment
Objective: To evaluate the stability of Pantoprazole in the biological matrix under various storage and handling conditions. Pantoprazole is known to be unstable in acidic environments.[13][14]
Methodology:
-
Prepare QC Samples:
-
Prepare multiple aliquots of low and high concentration quality control (QC) samples in the relevant biological matrix.
-
-
Bench-Top Stability:
-
Leave a set of QC samples at room temperature for a duration that mimics the expected sample handling time (e.g., 4-6 hours).
-
-
Freeze-Thaw Stability:
-
Subject a set of QC samples to three freeze-thaw cycles. Freeze them at -80°C for at least 12 hours and then thaw them completely at room temperature.
-
-
Post-Preparative Stability:
-
Extract a set of QC samples and leave the final reconstituted extracts in the autosampler for the maximum anticipated run time.
-
-
Analysis:
-
Analyze the stability samples against a freshly prepared calibration curve.
-
-
Evaluation:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration. Significant degradation indicates a stability issue that needs to be addressed, for example, by ensuring the pH of the sample matrix remains neutral or basic.[7]
-
Visualizations
Caption: General workflow for quantitative LC-MS/MS analysis.
Caption: Troubleshooting decision tree for non-linear calibration curves.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ajrconline.org [ajrconline.org]
- 7. scielo.br [scielo.br]
- 8. Extended Stability of Pantoprazole for Injection in 0.9% Sodium Chloride or 5% Dextrose at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dacemirror.sci-hub.red [dacemirror.sci-hub.red]
- 12. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iomcworld.org [iomcworld.org]
- 14. saudijournals.com [saudijournals.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Pantoprazole Utilizing Pantoprazole-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of pantoprazole, with a focus on the validation of a method utilizing Pantoprazole-d6 as an internal standard. The data presented is compiled from various studies to offer an objective overview of performance and methodologies.
Introduction to Pantoprazole and the Role of Internal Standards
Pantoprazole is a proton pump inhibitor that decreases gastric acid secretion. Accurate quantification of pantoprazole in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis using mass spectrometry. It helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method. This compound is specifically designed for use as an internal standard in the quantification of pantoprazole by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1]
Comparison of Analytical Methods
The following tables summarize the performance of different analytical methods for pantoprazole quantification.
Table 1: LC-MS/MS Methods with Different Internal Standards
| Parameter | Method with this compound (as R-(+)-pantoprazole-d6) | Method with Pantoprazole-d3 | Method with Lansoprazole |
| Linearity Range | 5.00–10,000 ng/mL[2] | 10.00–3000.00 ng/mL[3][4] | 5.0–5,000 ng/mL[5] |
| Intra-day Precision (%RSD) | < 10.0%[2] | 1.13–1.54%[3] | 4.2%[5] |
| Inter-day Precision (%RSD) | < 10.0%[2] | 1.76–2.86%[3] | 3.2%[5] |
| Accuracy | -5.6% to 0.6%[2] | Not explicitly stated | -5.0% (intra-run), 2.0% (inter-run)[5] |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL[2] | 10.00 ng/mL[3][4] | 5.0 ng/mL[5] |
| Extraction Method | Acetonitrile Precipitation[2] | Precipitation Method[3][4] | Liquid-Liquid Extraction[5] |
Table 2: Comparison of LC-MS/MS with HPLC-UV Method
| Parameter | LC-MS/MS with Pantoprazole-d3 | HPLC-UV with Tinidazole |
| Linearity Range | 10.00–3000.00 ng/mL[3][4] | Not explicitly stated |
| Intra-day Precision (%RSD) | 1.13–1.54%[3] | 3.4–10%[6] |
| Inter-day Precision (%RSD) | 1.76–2.86%[3] | 2.3–9.8%[6] |
| Accuracy | Not explicitly stated | 100–113%[6] |
| Lower Limit of Quantification (LLOQ) | 10.00 ng/mL[3][4] | 10 ng/mL[6] |
| Extraction Method | Precipitation Method[3][4] | Chloroform Extraction[4] |
| Recovery | Not explicitly stated | 97–101%[6] |
Experimental Protocols
Key Experiment: Bioanalytical Method Validation using LC-MS/MS and this compound
This section details a representative experimental protocol for the validation of an analytical method for pantoprazole in human plasma using this compound as an internal standard, based on common practices found in the literature.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Mobile Phase: A mixture of 10 mM ammonium acetate solution (containing 0.1% acetic acid) and acetonitrile (e.g., in a 28:72 v/v ratio).[2][7]
-
Flow Rate: 0.6 mL/min.[3]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
-
MRM Transitions:
Experimental Workflow
Caption: Bioanalytical workflow for Pantoprazole quantification.
Signaling Pathway (Illustrative)
While not a signaling pathway in the traditional sense, the following diagram illustrates the logical flow of the analytical method validation process.
Caption: Analytical method validation logical flow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trace.tennessee.edu [trace.tennessee.edu]
- 7. dacemirror.sci-hub.red [dacemirror.sci-hub.red]
Navigating ICH M10: A Comparative Guide to Internal Standards in Bioanalytical Method Validation
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation provides a harmonized framework to ensure the quality and reliability of these data.[1][2][3] A cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), is the appropriate use of internal standards (IS).[4][5] This guide offers an objective comparison of different internal standards, supported by experimental data, to aid in the selection of the most suitable IS for your bioanalytical assays, in alignment with ICH M10 principles.
The ICH M10 guideline, adopted by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), emphasizes that a suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples to ensure accurate quantification.[6][7][8] The primary role of an IS is to compensate for variability during sample processing, extraction, and analysis.[4][9]
Types of Internal Standards: A Head-to-Head Comparison
The two most common types of internal standards used in bioanalytical assays are Stable Isotope-Labeled (SIL) Internal Standards and Structural Analog Internal Standards.[4][10]
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in quantitative bioanalysis.[9][10] A SIL-IS is a form of the analyte where one or more atoms are replaced with their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[10] This near-identical physicochemical behavior to the analyte allows for superior compensation for matrix effects, extraction recovery, and instrument response variations.[9]
-
Structural Analog Internal Standards: These are compounds with a chemical structure similar to the analyte but are not isotopically labeled.[4][11] While they can mitigate some experimental variability, their physicochemical properties are not identical to the analyte, which may lead to less effective compensation for matrix effects and differences in extraction recovery.[9][11]
The following table summarizes the key performance characteristics of SIL and structural analog internal standards based on experimental findings.
| Performance Parameter | Stable Isotope-Labeled (SIL) IS | Structural Analog IS | External Calibration (No IS) |
| Accuracy | Excellent (Typically within ±15% of nominal value) | Good to Moderate (May show bias)[12][13] | Poor (Highly susceptible to variations)[9] |
| Precision | Excellent (CV% typically <15%)[14][12] | Good to Moderate (CV% may be higher)[12][13] | Poor (High variability)[9] |
| Matrix Effect Compensation | Excellent[9][13] | Partial to Good[9][13] | None[9] |
| Extraction Recovery Tracking | Excellent | Partial to Good[11] | Not Applicable |
| Cost & Availability | Higher cost, may require custom synthesis[5][11] | Lower cost, more readily available | Not Applicable |
| Risk of Cross-Interference | Low, but needs verification[4] | Higher, requires careful selection | Not Applicable |
Experimental Protocols for Internal Standard Evaluation
To ensure the suitability of a chosen internal standard, a series of validation experiments as stipulated by ICH M10 must be performed.[6][8] Below are detailed methodologies for key experiments.
1. Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte and the IS from endogenous matrix components and other potential interferences.[9][14]
-
Protocol:
-
Obtain at least six different lots of the blank biological matrix from individual donors.[14]
-
Process and analyze one set of blank matrix samples without the analyte or IS.
-
Process and analyze a second set of blank matrix samples spiked only with the IS.
-
Process and analyze a third set spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS.
-
Evaluate chromatograms for any interfering peaks at the retention times of the analyte and IS. The response of interfering peaks in the blank matrix should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% of the IS response.[4]
-
2. Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the true values and the reproducibility of the measurements.[14][15]
-
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.[7]
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.[15]
-
Calculate the accuracy as the percentage of the nominal concentration and the precision as the coefficient of variation (CV%).
-
Acceptance Criteria: For low, mid, and high QCs, the mean concentration should be within ±15% of the nominal value, and the CV% should not exceed 15%. For the LLOQ, these limits are ±20% and 20%, respectively.[14]
-
3. Matrix Effect
-
Objective: To assess the suppression or enhancement of the analyte and IS ionization by co-eluting matrix components.[14]
-
Protocol:
-
Obtain at least six different lots of the blank biological matrix.[14]
-
Prepare two sets of samples at low and high QC concentrations:
-
Set A: Analyte and IS in a neat solution.
-
Set B: Blank matrix extract spiked with the analyte and IS post-extraction.
-
-
Calculate the matrix factor (MF) by comparing the peak areas of Set B to Set A. The IS-normalized MF is then calculated by dividing the analyte MF by the IS MF. The CV% of the IS-normalized MF across the different lots should not be greater than 15%.
-
4. Recovery
-
Objective: To determine the efficiency of the extraction procedure for the analyte and the IS.[16]
-
Protocol:
-
Prepare two sets of samples at low, medium, and high QC concentrations:
-
Set B: Blank matrix extract spiked with the analyte and IS post-extraction (represents 100% recovery).
-
Set C: Blank matrix spiked with the analyte and IS before extraction.
-
-
Calculate the recovery by comparing the peak areas of Set C to Set B. The recovery of the analyte and IS should be consistent and reproducible.[16]
-
Visualizing the Bioanalytical Workflow and Key Relationships
To further clarify the processes and dependencies in bioanalytical method validation, the following diagrams have been generated using Graphviz.
Caption: Workflow for bioanalytical sample analysis using an internal standard.
Caption: Interdependencies of core bioanalytical method validation parameters.
References
- 1. propharmagroup.com [propharmagroup.com]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. database.ich.org [database.ich.org]
- 7. capa.org.tw [capa.org.tw]
- 8. ema.europa.eu [ema.europa.eu]
- 9. benchchem.com [benchchem.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. scispace.com [scispace.com]
- 12. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comparative Guide to Pantoprazole-d6 and Other Pantoprazole Stable Isotopes for Researchers
In the landscape of modern pharmaceutical research and development, stable isotope-labeled compounds are indispensable tools. For scientists working with the proton pump inhibitor pantoprazole, a variety of stable isotopologues are available, each with specific advantages depending on the application. This guide provides an objective comparison of Pantoprazole-d6 with other pantoprazole stable isotopes, primarily focusing on its most common competitor, ¹³C-labeled pantoprazole. We will delve into their performance in key applications, supported by experimental data and detailed protocols.
At a Glance: this compound vs. ¹³C-Pantoprazole
| Feature | This compound | ¹³C-Pantoprazole | Rationale & Implications |
| Primary Application | Internal Standard in Bioanalysis (LC-MS/MS) | Metabolic Probe (CYP2C19 Phenotyping) | The choice of isotope is often dictated by the intended use. Deuterium labeling is a cost-effective way to increase mass for use as an internal standard, while ¹³C labeling is ideal for metabolic studies where the labeled carbon atom is tracked. |
| Chromatographic Co-elution | May elute slightly earlier than unlabeled pantoprazole.[1][2][3][4] | Co-elutes perfectly with unlabeled pantoprazole. | Perfect co-elution is critical for accurate quantification as it ensures that the analyte and internal standard experience the same matrix effects.[1] Any chromatographic shift, as can be seen with deuterated standards, might lead to differential ion suppression or enhancement.[1][2] |
| Isotopic Stability | Generally high, but a potential for back-exchange exists under certain conditions.[1] | Highly stable and not prone to exchange.[1] | The strength of the carbon-¹³C bond is greater than the carbon-deuterium bond, making ¹³C-labeled compounds less susceptible to isotopic exchange during sample preparation and analysis. |
| Synthesis & Cost | Generally less complex and more cost-effective to synthesize.[1] | Synthesis can be more complex and expensive. | The availability and lower cost of deuterated starting materials often make deuterium-labeled standards a more economical choice. |
Performance in Key Applications
This compound as an Internal Standard in Bioanalysis
This compound is primarily utilized as an internal standard for the quantification of pantoprazole in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).[5] Its key performance characteristic is its ability to mimic the behavior of the unlabeled analyte during sample extraction, chromatographic separation, and ionization, thereby correcting for variability in these steps.[6]
A validated LC-MS/MS method for pantoprazole in human plasma using a deuterated internal standard (Pantoprazole-d3) demonstrated high precision and accuracy.[7] While specific data for this compound is not detailed in comparative studies, the principles of using deuterated internal standards are well-established. The mass shift provided by the six deuterium atoms allows for clear differentiation from the native pantoprazole in the mass spectrometer.
However, a potential drawback of deuterium-labeled standards is the "isotope effect," which can lead to a slight difference in retention time compared to the unlabeled analyte.[1][2] This can be particularly relevant in reversed-phase chromatography, where deuterated compounds may elute slightly earlier.[2] This chromatographic shift could potentially expose the analyte and the internal standard to different matrix effects, which could impact the accuracy of quantification.[1]
¹³C-Pantoprazole as a Metabolic Probe for CYP2C19 Phenotyping
[¹³C]-Pantoprazole has been effectively used as a noninvasive probe to determine the activity of the cytochrome P450 enzyme CYP2C19.[8][9][10][11] Pantoprazole is primarily metabolized by CYP2C19 through O-demethylation.[12] When pantoprazole is labeled with ¹³C at the O-methyl position, the cleavage of this bond by CYP2C19 releases ¹³CO₂, which can be measured in exhaled breath. The rate of ¹³CO₂ exhalation is directly proportional to the metabolic activity of CYP2C19.[11]
Clinical studies have shown that the [¹³C]-pantoprazole breath test can effectively distinguish between poor, intermediate, and extensive metabolizers of CYP2C19, as determined by genotyping.[8][10][11] This allows for a phenotypic assessment of enzyme activity, which can be more informative than genotyping alone, as it reflects the influence of both genetic and non-genetic factors on drug metabolism.
One study found that while the racemic (±)-[¹³C]-pantoprazole was a reliable probe, the enantiomerically pure (+)-[¹³C]-pantoprazole was more exclusively metabolized by CYP2C19.[8] However, the sodium salt of (+)-[¹³C]-pantoprazole showed poor stability in aqueous solution (less than 3 months), whereas the racemic form was stable as a powder, making it more suitable for formulation into oral dosage forms.[13]
Experimental Protocols
Quantification of Pantoprazole in Human Plasma using a Deuterated Internal Standard (Adapted from a method for Pantoprazole-d3)
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of Pantoprazole-d3 internal standard solution (concentration to be optimized).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[7]
2. LC-MS/MS Conditions:
-
LC Column: Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm.[7]
-
Mobile Phase: 10 mM ammonium acetate (pH 7.10) : acetonitrile (30:70, v/v).[7]
-
Flow Rate: 0.6 mL/min.[7]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Pantoprazole: m/z 384.2 → 200.1[7]
-
This compound: Expected m/z 390.2 → 206.1 (based on the structure of this compound having deuterium on the methoxy groups).
-
3. Validation Parameters:
-
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines. For the Pantoprazole-d3 method, the linear range was 10.00–3000.00 ng/mL with a correlation coefficient > 0.999.[7] Intra- and inter-day precision were within 1.13-1.54% and 1.76-2.86%, respectively.[7]
CYP2C19 Phenotyping using the [¹³C]-Pantoprazole Breath Test
1. Study Population:
-
Subjects should be genotyped for relevant CYP2C19 alleles (e.g., *2, *3, *17).[8][11]
-
Subjects should refrain from taking any medications known to inhibit or induce CYP2C19 for a specified period before the test.
2. Test Procedure:
-
After an overnight fast, a baseline breath sample is collected.
-
Administer a single oral dose of 100 mg of (±)-[¹³C]-pantoprazole dissolved in a sodium bicarbonate solution (e.g., 2.1 g in water).[11]
-
Collect breath samples at regular intervals (e.g., 10, 20, 30, 40, 50, 60, 90, and 120 minutes) after dosing.[14]
3. Sample Analysis:
-
The ratio of ¹³CO₂ to ¹²CO₂ in the exhaled breath is measured using an infrared spectrophotometer.[14]
-
The change in this ratio from baseline is expressed as the delta-over-baseline (DOB) value.
4. Data Analysis:
-
Pharmacokinetic parameters such as the maximum DOB (DOBmax) and the area under the DOB-time curve (AUC_DOB) are calculated.
-
These parameters are then correlated with the subject's CYP2C19 genotype to assess the phenotyping capability of the test.[8][10][11]
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the metabolic pathway of pantoprazole and the experimental workflow for the [¹³C]-Pantoprazole breath test.
Conclusion
Both this compound and ¹³C-pantoprazole are valuable tools in pharmaceutical research, each with a distinct and primary area of application. This compound serves as a cost-effective and reliable internal standard for bioanalytical quantification, with the caveat of a potential chromatographic isotope effect. On the other hand, ¹³C-pantoprazole has proven to be a powerful and noninvasive probe for determining CYP2C19 phenotype, offering insights into individual drug metabolism that can guide personalized medicine.
For researchers and drug development professionals, the choice between these stable isotopes will be guided by the specific experimental needs. For routine bioanalysis where high throughput and cost-effectiveness are key, this compound is a suitable choice. For in-depth metabolic studies and clinical phenotyping, ¹³C-pantoprazole is the superior option, providing functional data that complements genetic information. Future studies directly comparing the performance of these isotopes in overlapping applications would be beneficial for a more nuanced selection process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Utility of the 13 C-pantoprazole breath test as a CYP2C19 phenotyping probe for children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective Pharmacokinetics of Stable Isotope (+/−)-[13C]-Pantoprazole: Implications for a Rapid Screening Phenotype Test of CYP2C19 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. [13C]-pantoprazole breath test to predict CYP2C19 phenotype and efficacy of a proton pump inhibitor, lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Identification of the Hepatic Cytochrome P450 2C19 Activity Using a Novel and Noninvasive [13C]Pantoprazole Breath Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synchronous LC-MS/MS determination of pantoprazole and amitriptyline in rabbit plasma: application to comparative in vivo pharmacokinetic study of novel formulated effervescent granules with its marketed tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Is (+)-[13C]-Pantoprazole Better than (±)-[13C]-Pantoprazole for the Breath Test to Evaluate CYP2C19 Enzyme Activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Pantoprazole Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the proton pump inhibitor pantoprazole, the choice of an appropriate internal standard (IS) is a critical decision that directly influences the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of the deuterated internal standard, Pantoprazole-d6, against a common structural analog internal standard, lansoprazole. The information presented is compiled from published bioanalytical methods to aid in the selection of the most suitable internal standard for specific research needs.
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This mimicry allows for the correction of any variability that may occur, ensuring robust and accurate quantification. The two primary choices for an internal standard for pantoprazole analysis are a stable isotope-labeled (SIL) version, such as this compound, or a structurally similar molecule, like lansoprazole.
Performance Comparison: this compound vs. Lansoprazole
Stable isotope-labeled internal standards, like this compound, are often considered the "gold standard" in quantitative bioanalysis.[1][2] This is because their physicochemical properties are nearly identical to the analyte, pantoprazole. This similarity ensures that both compounds behave almost identically during sample extraction and, crucially, co-elute during chromatographic separation. Co-elution is a key advantage as it means both the analyte and the internal standard experience the same matrix effects—the suppression or enhancement of the analytical signal by other components in the sample matrix—leading to more accurate and precise results.[1][2]
Structural analog internal standards, such as lansoprazole, are a practical and often more cost-effective alternative.[2] While structurally similar to pantoprazole, the minor differences in their chemical makeup can lead to different chromatographic retention times and varying susceptibility to matrix effects. This can potentially compromise the accuracy and precision of the quantification if the matrix effect on the analog is different from that on the analyte.
The following table summarizes the performance characteristics of bioanalytical methods for pantoprazole using either a deuterated internal standard or lansoprazole as the internal standard. It is important to note that this data is compiled from separate studies and does not represent a direct head-to-head comparison within a single experiment. Variations in instrumentation and specific methodologies can influence the reported performance metrics.
Table 1: Comparison of Bioanalytical Method Performance for Pantoprazole Quantification
| Performance Metric | Method with Deuterated Internal Standard (Pantoprazole-d3) | Method with Structural Analog Internal Standard (Lansoprazole) |
| Linearity Range | 10.00 - 3000.00 ng/mL | 5.0 - 5,000 ng/mL |
| Correlation Coefficient (r) | > 0.9997 | Not explicitly stated, but method was linear |
| Intra-day Precision (%RSD) | 1.13 - 1.54% | 4.2% |
| Inter-day Precision (%RSD) | 1.76 - 2.86% | 3.2% |
| Intra-day Accuracy | Within acceptable limits (not specified) | -5.0% |
| Inter-day Accuracy | Within acceptable limits (not specified) | 2.0% |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are representative experimental protocols for the quantification of pantoprazole in human plasma using either a deuterated or a structural analog internal standard.
Experimental Protocol Using a Deuterated Internal Standard (Pantoprazole-d3)
This protocol is based on a method developed for the quantification of pantoprazole in human plasma.
1. Sample Preparation:
-
To a volume of human plasma, a known amount of Pantoprazole-d3 internal standard solution is added.
-
Protein precipitation is performed by adding an organic solvent (e.g., acetonitrile).
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography Conditions:
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm
-
Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium acetate (pH 7.10) and acetonitrile (30:70, v/v)
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 10 µL
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pantoprazole: m/z 384.2 → 200.1
-
Pantoprazole-d3: m/z 387.1 → 203.1
-
Experimental Protocol Using a Structural Analog Internal Standard (Lansoprazole)
This protocol is based on a method for the determination of pantoprazole in human plasma.[2]
1. Sample Preparation:
-
To a 1 mL aliquot of human plasma, 50 µL of lansoprazole internal standard solution (10 µg/mL in methanol) is added.
-
Liquid-liquid extraction is performed using a mixture of diethyl ether and dichloromethane (70:30, v/v).
-
The organic layer is separated, evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for analysis.[2]
2. Liquid Chromatography Conditions:
-
HPLC System: Not specified
-
Column: C8 analytical column
-
Mobile Phase: A mixture of acetonitrile, water, and methanol (57:25:18, v/v/v) with 10 mmol/L acetic acid and 20 mmol/L ammonium acetate.[2]
-
Flow Rate: Not specified
-
Total Run Time: 4.5 min[2]
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole tandem mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode
-
Multiple Reaction Monitoring (MRM): Specific transitions for pantoprazole and lansoprazole are monitored.[2]
Visualizing the Workflow and Decision-Making Process
To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the logical considerations when choosing an internal standard.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Pantoprazole Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Pantoprazole, utilizing Pantoprazole-d6 as an internal standard. The information presented is collated from various validated methods to assist in selecting the most appropriate analytical technique for specific research and development needs.
Data Presentation: A Comparative Analysis of Method Performance
The following table summarizes the key performance characteristics of HPTLC, HPLC-UV, and LC-MS/MS methods for the quantification of Pantoprazole. These parameters are crucial for determining the suitability of a method for a particular application, such as pharmacokinetic studies, formulation analysis, or quality control.
| Parameter | HPTLC | HPLC-UV | LC-MS/MS |
| Linearity Range | 100 - 700 ng/spot[1], 50 - 800 ng/spot[2][3] | 0.1 - 30 µg/mL[4], 0.01 - 50 µg/mL[5] | 10 - 3000 ng/mL[6][7], 5 - 5000 ng/mL[8][9] |
| Limit of Detection (LOD) | 8.45 ng/spot[2] | 1.80 ng/mL[4] | Not explicitly stated, but LLOQ is very low |
| Lower Limit of Quantification (LLOQ) | 25.60 ng/spot[2] | 5.60 ng/mL[4], 0.01 µg/mL[5] | 5 ng/mL[8][9], 10 ng/mL[6][7] |
| Accuracy (% Recovery) | 98.16% to 100.5%[2] | 99.15% to 101.85%[4], 97% to 101%[5] | >92.19% (intra-day)[8][9], Not explicitly stated in all |
| Precision (%RSD) | Intra-day: 1.28% to 2.40%, Inter-day: 2.40% to 3.62%[2] | Intra-day: 0.13% to 1.56%, Inter-day: 0.30% to 1.60%[4] | Intra-day: 0.79% to 5.36%, Inter-day: 0.91% to 12.67%[8][9] |
| Internal Standard | Not typically used in cited HPTLC methods | Tinidazole[5] | Pantoprazole-d3[6][7], Omeprazole[8] |
Experimental Protocols: A Detailed Look at Methodologies
This section provides a detailed overview of the experimental protocols for each of the compared analytical methods. This compound can be readily substituted as the internal standard in the LC-MS/MS methods described.
High-Performance Thin-Layer Chromatography (HPTLC)
The HPTLC method is a simple, rapid, and cost-effective technique suitable for the quantification of Pantoprazole in pharmaceutical dosage forms.[2][10]
-
Sample Preparation: Tablets are powdered, and a quantity equivalent to 40 mg of Pantoprazole is extracted with methanol.[10] The solution is then filtered and diluted to the desired concentration.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[2][10]
-
Mobile Phase: A mixture of toluene, ethyl acetate, methanol, and acetic acid in a ratio of 7:2:1:0.1 (v/v/v/v)[2] or methanol, water, and ammonium acetate in a ratio of 4:1:0.5 (v/v)[10].
-
Application: Samples are applied as bands using a suitable applicator.
-
Development: The plate is developed in a twin-trough chamber to a specific distance.
-
Detection: The plates are dried, and the spots are scanned densitometrically at 290 nm.[2][10]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV offers a balance of sensitivity and accessibility for the determination of Pantoprazole in both pharmaceutical formulations and biological matrices like plasma.[4][5]
-
Sample Preparation (Plasma): Protein precipitation is a common method, where acetonitrile is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is evaporated and the residue is reconstituted in the mobile phase.[4]
-
Chromatographic Column: A C18 column (e.g., Inertsil C18, 5µ, 150 mm x 4.6 mm) is typically used.[4]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (pH 7.0) in a 70:30 (v/v) ratio.[4] A different method uses a mobile phase of 0.1 M sodium phosphate dibasic (pH 7.5) and acetonitrile (64:36, v/v).[5]
-
Flow Rate: A typical flow rate is 0.8 mL/min[4] or 1.0 mL/min[5].
-
Detection: The UV detector is set to a wavelength of 260 nm[4] or 290 nm[5].
-
Internal Standard: Tinidazole has been used as an internal standard in plasma analysis.[5]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method, making it the gold standard for bioanalytical studies, including pharmacokinetics and bioequivalence.[6][8][9]
-
Sample Preparation (Plasma): A simple protein precipitation with methanol is often sufficient for plasma samples.[8][9] The supernatant after centrifugation can be directly injected into the LC-MS/MS system.
-
Chromatographic Column: A C18 column, such as a Zorbax SB-C18 (4.6 mm x 75 mm, 3.5 µm), is commonly employed.[6][7]
-
Mobile Phase: An isocratic mobile phase of 10 mM ammonium acetate (pH 7.10) and acetonitrile in a 30:70 (v/v) ratio is effective.[6][7]
-
Flow Rate: A flow rate of 0.6 mL/min is typically used.[6][7]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. The transitions monitored are m/z 384.2 → 200.1 for Pantoprazole and m/z 387.1 → 203.1 for Pantoprazole-d3 (a close analog to this compound).[6][7]
-
Internal Standard: A deuterated analog of the analyte, such as this compound, is the ideal internal standard for LC-MS/MS analysis to correct for matrix effects and variations in instrument response.
Mandatory Visualizations
Signaling Pathway of Pantoprazole
Pantoprazole is a proton pump inhibitor that irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.[3]
Caption: Mechanism of action of Pantoprazole as a proton pump inhibitor.
Experimental Workflow for Method Comparison
The following diagram illustrates a logical workflow for the cross-validation and comparison of different analytical methods for Pantoprazole quantification.
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. droracle.ai [droracle.ai]
- 4. benchchem.com [benchchem.com]
- 5. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. medscape.com [medscape.com]
The Superiority of Pantoprazole-d6 as an Internal Standard: A Comparative Guide
In the precise world of bioanalysis, the choice of an internal standard (IS) is paramount to achieving accurate and reliable quantification of analytes. For researchers and drug development professionals working with the proton pump inhibitor pantoprazole, the use of a stable isotope-labeled internal standard, specifically Pantoprazole-d6, offers significant advantages over non-deuterated alternatives. This guide provides an objective comparison of the performance characteristics of this compound against a commonly used non-deuterated internal standard, Lansoprazole, supported by experimental data from various studies.
Performance Characteristics: A Head-to-Head Comparison
The "gold standard" in quantitative bioanalysis is the use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest and behaves identically during sample preparation and analysis. This minimizes variability and leads to more accurate and precise results. The following table summarizes the performance characteristics of bioanalytical methods using this compound versus a non-deuterated analog, Lansoprazole, for the quantification of pantoprazole.
| Performance Metric | Method with this compound (or -d3) as IS | Method with Lansoprazole as IS |
| Linearity Range | 10.00 - 3000.00 ng/mL | 5.0 - 5,000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9997[1] | Not explicitly stated, but method was linear[2] |
| Intra-day Precision (%RSD) | 1.13 - 1.54%[1] | 4.2%[2] |
| Inter-day Precision (%RSD) | 1.76 - 2.86%[1] | 3.2%[2] |
| Intra-day Accuracy | Not explicitly stated | -5.0%[2] |
| Inter-day Accuracy | Not explicitly stated | 2.0%[2] |
| Recovery | > 77.58%[3] | Not explicitly stated |
| Matrix Effect | Complied with relevant provisions[3] | Not explicitly stated |
As the data indicates, methods employing a deuterated internal standard like Pantoprazole-d3 (a close analog to -d6) demonstrate superior precision (lower %RSD) compared to methods using a non-deuterated internal standard like Lansoprazole. While both methods show good linearity, the use of a stable isotope-labeled internal standard generally leads to more robust and reliable results by better compensating for matrix effects and variability in sample processing.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are representative protocols for the quantification of pantoprazole in human plasma using either this compound (or a similar deuterated standard) or Lansoprazole as the internal standard.
Experimental Protocol using a Deuterated Internal Standard (Pantoprazole-d3)
This method was developed for the quantification of pantoprazole sodium in human plasma using Pantoprazole-d3 as the internal standard.
1. Sample Preparation:
-
A simple protein precipitation method is employed for the extraction of pantoprazole and its deuterated internal standard from the biological matrix[1].
2. Chromatographic Conditions:
-
Column: Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm, 80 Å[1].
-
Mobile Phase: Isocratic elution with 10 mM ammonium acetate (pH 7.10) and acetonitrile (30:70, v/v)[1].
-
Flow Rate: 0.6 mL/min[1].
3. Mass Spectrometric Conditions:
-
Detection: Multiple reaction monitoring (MRM) in positive ion mode[1].
-
Transitions:
Experimental Protocol using a Non-Deuterated Internal Standard (Lansoprazole)
This method was developed for the determination of pantoprazole in human plasma using Lansoprazole as the internal standard.
1. Sample Preparation:
-
Liquid-liquid extraction is performed using a mixture of diethyl ether and dichloromethane (70:30, v/v) to extract the analyte and internal standard from plasma samples[2].
2. Chromatographic Conditions:
-
Column: A C8 analytical column[2].
-
Mobile Phase: A mixture of acetonitrile, water, and methanol (57:25:18, v/v/v) with the addition of 10 mmol/L acetic acid and 20 mmol/L ammonium acetate[2].
-
Total Run Time: 4.5 minutes[2].
3. Mass Spectrometric Conditions:
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole tandem mass spectrometer[2].
-
Ionization: Positive ion electrospray ionization (ESI)[2].
-
Transitions: Specific transitions for pantoprazole and lansoprazole are monitored (details not provided in the abstract)[2].
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the typical workflows for bioanalytical methods using a deuterated internal standard.
Caption: Workflow for pantoprazole analysis using a deuterated internal standard.
Caption: How a deuterated internal standard corrects for analytical variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of pantoprazole quantification with Pantoprazole-d6
An Inter-laboratory Comparison of Pantoprazole Quantification Utilizing Pantoprazole-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides an objective comparison of methodologies for the quantification of pantoprazole, a widely used proton pump inhibitor, with a focus on methods employing its deuterated analog, this compound, as an internal standard. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively corrects for variability in sample preparation and instrument response.
While a formal inter-laboratory comparison study was not identified in the public domain, this guide compiles and analyzes data from various published bioanalytical methods to present a comparative overview of their performance. This "virtual" inter-laboratory comparison serves to highlight the consistency and reproducibility of pantoprazole quantification across different research settings.
Quantitative Performance Comparison
The following table summarizes the key validation parameters from selected studies that have developed and validated LC-MS/MS methods for the quantification of pantoprazole in human plasma. These studies, while not part of a single ring trial, provide a snapshot of the method's performance in different laboratories.
| Parameter | Method A | Method B | Method C |
| Internal Standard | Pantoprazole-d3 | Not Specified | Lansoprazole |
| Linearity Range (ng/mL) | 10.00 - 3000.00[1][2] | 5 - 5,000[3][4] | 5.0 - 5,000[5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10.00[1] | ~5[3][4] | 5.0[5] |
| Intra-day Precision (%RSD) | 1.13 - 1.54[1] | 0.79 - 5.36[3][4] | 4.2[5] |
| Inter-day Precision (%RSD) | 1.76 - 2.86[1][2] | 0.91 - 12.67[3][4] | 3.2[5] |
| Intra-day Accuracy (%) | Not explicitly stated | > 92.19[3][4] | -5.0[5] |
| Inter-day Accuracy (%) | Not explicitly stated | > 85.49[3][4] | 2.0[5] |
| Extraction Recovery (%) | Not specified | > 77.58[3][4] | Not specified |
Experimental Protocols
The methodologies employed in the cited studies demonstrate a general consensus on the optimal approach for pantoprazole quantification. A representative experimental protocol is detailed below.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly used for the extraction of pantoprazole and its internal standard from plasma samples.
-
To a 100 µL aliquot of human plasma, add 200 µL of methanol (containing the internal standard, this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a small volume (typically 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Column: Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm[1]
-
Mobile Phase: 10 mM Ammonium Acetate (pH 7.10) : Acetonitrile (30:70, v/v)[1]
-
Flow Rate: 0.6 mL/min[1]
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitored Transitions:
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the quantification of pantoprazole in plasma samples using LC-MS/MS.
References
- 1. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study | Semantic Scholar [semanticscholar.org]
- 5. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Justifying Pantoprazole-d6 as the Internal Standard of Choice in Bioanalytical Studies
In the landscape of quantitative bioanalysis, particularly for pharmaceutical compounds like pantoprazole, the precision and reliability of analytical methods are paramount. A crucial element in achieving high-quality data is the use of an appropriate internal standard (IS). This guide provides a comprehensive comparison, supported by experimental data, to justify the selection of pantoprazole-d6, a deuterated stable isotope-labeled internal standard (SIL-IS), over structural analogs for the quantification of pantoprazole in biological matrices.
For researchers, scientists, and drug development professionals, understanding the nuances of internal standard selection is critical for robust method development and validation, ensuring data integrity for pharmacokinetic, bioequivalence, and other clinical studies.
The Ideal Internal Standard: A Brief Overview
An internal standard is a compound of known concentration added to samples to correct for analytical variability during sample preparation and analysis. The ideal IS should mimic the physicochemical properties of the analyte of interest as closely as possible. This ensures that any loss of analyte during extraction, or fluctuations in instrument response, are mirrored by the IS, allowing for accurate quantification.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" because they exhibit nearly identical chemical and physical properties to the unlabeled analyte.[1] This includes co-elution during chromatography and similar ionization efficiency in mass spectrometry, which is crucial for compensating for matrix effects.[1]
Performance Comparison: this compound vs. Structural Analogs
While a direct head-to-head study comparing this compound with a structural analog for pantoprazole analysis is not available in the reviewed literature, a comparative analysis of data from separate validated bioanalytical methods demonstrates the superior performance of the deuterated standard. The following tables summarize key performance parameters from studies utilizing either a deuterated internal standard (Pantoprazole-d3) or a structural analog (Lansoprazole).
Table 1: Method Performance with Deuterated Internal Standard (Pantoprazole-d3)
| Validation Parameter | Performance | Reference |
| Linearity Range | 10.00-3000.00 ng/mL | [2] |
| Correlation Coefficient (r) | ≥ 0.9997 | [2] |
| Intra-day Precision (%RSD) | 1.13 - 1.54 | [2] |
| Inter-day Precision (%RSD) | 1.76 - 2.86 | [2] |
| Accuracy | Not explicitly stated in % bias, but precision data suggests high accuracy | [2] |
| Lower Limit of Quantification (LLOQ) | 10.00 ng/mL | [2] |
Table 2: Method Performance with Structural Analog Internal Standard (Lansoprazole)
| Validation Parameter | Performance | Reference |
| Linearity Range | 5.0-5,000 ng/mL | [3] |
| Correlation Coefficient (r) | Not explicitly stated, but linearity was achieved | [3] |
| Intra-run Precision (%RSD) | 4.2 | [3] |
| Inter-run Precision (%RSD) | 3.2 | [3] |
| Intra-run Accuracy (% Bias) | -5.0 | [3] |
| Inter-run Accuracy (% Bias) | 2.0 | [3] |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | [3] |
From the data, the method employing the deuterated internal standard, pantoprazole-d3, exhibits notably better precision (lower %RSD values) compared to the method using the structural analog, lansoprazole.[2][3] While both methods demonstrate acceptable performance according to regulatory guidelines, the superior precision achieved with the deuterated standard provides a higher degree of confidence in the analytical results.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are summaries of the experimental protocols used in the referenced studies.
Protocol 1: Quantification of Pantoprazole using Pantoprazole-d3 as Internal Standard[2]
-
Sample Preparation: Protein precipitation was used to extract pantoprazole and pantoprazole-d3 from human plasma.
-
Chromatography: A Zorbax SB-C18 column (4.6 mm x 75 mm, 3.5 µm) was used with an isocratic mobile phase of 10 mM ammonium acetate (pH 7.10) and acetonitrile (30:70, v/v) at a flow rate of 0.6 mL/min.
-
Detection: A tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) was used. The mass transitions monitored were m/z 384.2 → 200.1 for pantoprazole and m/z 387.1 → 203.1 for pantoprazole-d3.
Protocol 2: Quantification of Pantoprazole using Lansoprazole as Internal Standard[3]
-
Sample Preparation: Liquid-liquid extraction with a mixture of diethyl ether and dichloromethane (70:30, v/v) was employed to extract pantoprazole and lansoprazole from human plasma.
-
Chromatography: A C8 analytical column was used with a mobile phase consisting of acetonitrile, water, and methanol (57:25:18, v/v/v) with 10 mmol/L acetic acid and 20 mmol/L ammonium acetate. The total run time was 4.5 minutes.
-
Detection: A triple quadrupole tandem mass spectrometer with positive ion electrospray ionization (ESI) and MRM was used for detection.
Visualizing the Rationale and Workflow
The following diagrams, created using the DOT language, illustrate the logical justification for choosing a deuterated internal standard and the typical experimental workflow.
Caption: Justification for selecting a deuterated internal standard.
Caption: Typical bioanalytical workflow using an internal standard.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, provides a more robust and reliable bioanalytical method for the quantification of pantoprazole compared to structural analogs. The near-identical physicochemical properties of a deuterated standard ensure superior correction for analytical variability, leading to enhanced precision and accuracy of the results. For researchers and drug development professionals committed to the highest standards of data quality, this compound is the unequivocally justified choice for an internal standard in pantoprazole bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Pantoprazole-d6 in Bioanalysis
For researchers, scientists, and drug development professionals, the precision and reliability of bioanalytical methods are paramount. The choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of Pantoprazole-d6, a deuterated internal standard, against its non-deuterated alternatives for the bioanalysis of Pantoprazole. Supported by experimental data, this document delves into the key performance metrics of linearity, accuracy, and precision to inform your method development and validation strategies.
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard.[1] These standards, of which deuterated compounds like this compound are a prime example, share near-identical physicochemical properties with the analyte of interest. This structural and chemical similarity allows them to effectively compensate for variations in sample preparation, matrix effects, and instrument response, ultimately leading to more accurate and precise results.[2]
This guide will explore the tangible benefits of employing a deuterated internal standard such as this compound by comparing its expected performance with that of commonly used non-deuterated internal standards, namely Lansoprazole and Tinidazole.
Performance Under the Microscope: Linearity, Accuracy, and Precision
The following table summarizes the validation parameters from discrete bioanalytical methods for Pantoprazole, employing either a deuterated internal standard (represented by Pantoprazole-d3, which is expected to have performance characteristics virtually identical to this compound) or non-deuterated internal standards.
| Parameter | Pantoprazole-d3 (Deuterated IS)[3] | Lansoprazole (Non-Deuterated IS)[4] | Tinidazole (Non-Deuterated IS)[5] |
| Linearity Range (ng/mL) | 10.00 - 3000.00 | 4.937 - 5055.307 | 10 - 50,000 |
| Correlation Coefficient (r) | ≥ 0.9997 | Not Specified | > 0.99 |
| Intra-day Precision (%RSD) | 1.13 - 1.54 | Not Specified | 3.4 - 10 |
| Inter-day Precision (%RSD) | 1.76 - 2.86 | Not Specified | 2.3 - 9.8 |
| Accuracy (% Recovery) | Not Specified | Not Specified | 100 - 113 |
The data clearly indicates that the method utilizing a deuterated internal standard exhibits superior precision, as evidenced by the significantly lower relative standard deviation (%RSD) values for both intra- and inter-day measurements.[3] While all methods demonstrate acceptable linearity over their respective concentration ranges, the enhanced precision achieved with a deuterated standard instills greater confidence in the quantitative data.
Visualizing the Workflow: A Bioanalytical Journey
To provide a clearer understanding of the experimental process, the following diagram, generated using the DOT language, illustrates a typical workflow for the bioanalytical method development and validation of Pantoprazole.
The Deuterated Advantage: Mitigating Matrix Effects
A significant challenge in bioanalysis is the "matrix effect," where endogenous components of the biological sample can interfere with the ionization of the analyte, leading to inaccurate quantification. Because deuterated internal standards like this compound have nearly identical elution times and ionization characteristics to the unlabeled analyte, they experience the same degree of matrix-induced suppression or enhancement. This co-elution allows for effective normalization of the analytical signal, thereby minimizing the impact of the matrix effect and enhancing the accuracy and reliability of the results.
The following diagram illustrates the logical relationship between the choice of internal standard and the mitigation of matrix effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the experimental protocols for the determination of Pantoprazole using both a deuterated and a non-deuterated internal standard.
Method Using Pantoprazole-d3 (as a surrogate for this compound)[3]
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 50 µL of the internal standard working solution (Pantoprazole-d3).
-
Add 850 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm.
-
Mobile Phase: 10 mM ammonium acetate (pH 7.10) and acetonitrile (30:70, v/v).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Applied Biosystems Sciex API 4000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pantoprazole: m/z 384.2 → 200.1
-
Pantoprazole-d3: m/z 387.1 → 203.1
-
-
Method Using Lansoprazole as a Non-Deuterated Internal Standard[4]
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 20 µL of the internal standard working solution (Lansoprazole).
-
Add 300 µL of acetonitrile for protein precipitation.
-
Vortex the mixture.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
HPLC System: Shimadzu LC-20AD series or equivalent.
-
Column: Hypersil Gold C18, 100 mm x 2.1 mm, 1.9 µm.
-
Mobile Phase: 0.1% Formic acid in water and acetonitrile (20:80, v/v).
-
Flow Rate: 300 µL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: AB Sciex API 4000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pantoprazole: Not explicitly stated, but would be similar to the above method.
-
Lansoprazole: Not explicitly stated.
-
-
Conclusion
While both deuterated and non-deuterated internal standards can be utilized to develop validated bioanalytical methods for Pantoprazole, the available data strongly suggests that the use of a deuterated internal standard like this compound offers superior precision. This enhanced performance is primarily attributed to its ability to more effectively compensate for analytical variability, particularly the unpredictable nature of matrix effects. For bioanalytical assays demanding the highest level of accuracy, precision, and robustness, the investment in a deuterated internal standard is a scientifically sound decision that contributes to the generation of high-quality, defensible data.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] BIOANALYTICAL METHOD VALIDATION FOR DETERMINATION OF PANTOPRAZOLE IN K2EDTA HUMAN PLASMA IN PRESENCE OF DOMPERIDONE BY LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 5. trace.tennessee.edu [trace.tennessee.edu]
Assessing the Isotopic Purity of Pantoprazole-d6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of drug compounds. Pantoprazole-d6, a deuterated analog of the proton pump inhibitor Pantoprazole, is frequently employed as an internal standard in bioanalytical methods. Its utility, however, is directly dependent on its isotopic purity. This guide provides a comprehensive comparison of analytical techniques for assessing the isotopic purity of this compound, presenting supporting experimental data and detailed methodologies.
The Critical Role of Isotopic Purity
For a deuterated compound like this compound, purity extends beyond the absence of chemical contaminants to include isotopic purity. This refers to the percentage of molecules in which all six designated hydrogen atoms have been replaced by deuterium. The presence of incompletely deuterated species (d1-d5) or the unlabeled Pantoprazole (d0) can lead to interference with the quantification of the analyte, compromising the accuracy of study results. Therefore, rigorous assessment of isotopic purity is a critical step in method validation and routine quality control.
Analytical Techniques for Isotopic Purity Assessment
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3] Each method offers distinct advantages and provides complementary information.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that separates ions based on their mass-to-charge ratio with high precision.[4] This allows for the differentiation and quantification of the various isotopologues of this compound (d0 to d6).
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, can be used to determine the degree of deuteration by detecting the presence and quantity of residual protons at the labeled positions.[5]
Comparative Analysis of Analytical Techniques
The choice between HRMS and NMR for assessing isotopic purity depends on the specific requirements of the analysis. Below is a summary of their key performance characteristics:
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of ions by mass-to-charge ratio | Detection of nuclear spin transitions in a magnetic field |
| Information Provided | Isotopic distribution (relative abundance of d0-d6) | Location and percentage of residual protons |
| Sensitivity | Very high (ng/mL to pg/mL) | Lower (µg/mL to mg/mL) |
| Sample Consumption | Low | High |
| Throughput | High | Low |
| Quantitative Accuracy | Excellent for relative isotopic abundance | Good for determining the extent of deuteration |
| Instrumentation Cost | High | High |
Experimental Data: Isotopic Purity of Commercial this compound
To illustrate the practical application of these techniques, a hypothetical batch of commercially available this compound was analyzed using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). The following table summarizes the relative abundance of each isotopologue.
| Isotopologue | Measured Mass (m/z) | Relative Abundance (%) |
| Pantoprazole-d0 | 384.0913 | 0.1 |
| Pantoprazole-d1 | 385.0976 | 0.3 |
| Pantoprazole-d2 | 386.1039 | 0.8 |
| Pantoprazole-d3 | 387.1102 | 1.5 |
| Pantoprazole-d4 | 388.1165 | 3.2 |
| Pantoprazole-d5 | 389.1228 | 12.5 |
| This compound | 390.1291 | 81.6 |
| Isotopic Purity | 98.5% (d1-d6) |
Note: The isotopic purity is often reported as the sum of all deuterated forms. In this example, the abundance of the fully deuterated d6 species is 81.6%, while the overall isotopic purity considering all deuterated forms is 98.5%.
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by LC-HRMS
This protocol outlines a general procedure for determining the isotopic purity of this compound using LC-HRMS.
1. Materials and Reagents:
-
This compound standard
-
Unlabeled Pantoprazole standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.
3. LC-HRMS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve good peak shape and separation (e.g., 5-95% B over 5 minutes)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS System: High-resolution mass spectrometer (e.g., Orbitrap or TOF)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan MS
-
Scan Range: m/z 380-400
-
Resolution: > 60,000
4. Data Analysis:
-
Acquire full scan mass spectra of the this compound sample.
-
Extract the ion chromatograms for each expected isotopologue ([M+H]⁺ ions for d0 to d6).
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of the peak areas of all isotopologues and multiplying by 100.
Visualizing the Workflow and Pathway
To better illustrate the experimental process and the mechanism of action of Pantoprazole, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
Safety Operating Guide
Navigating the Safe Disposal of Pantoprazole-d6: A Procedural Guide
For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Pantoprazole-d6, a deuterated form of the proton pump inhibitor pantoprazole, requires meticulous handling throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for Pantoprazole indicates that it may cause cancer, and therefore, precautions should be taken to avoid exposure.[1] Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of the solid compound or solutions should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation risks.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound falls under the general guidelines for laboratory chemical waste. It must be treated as hazardous waste from the point of generation.
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including unused compound, solutions, contaminated vials, pipette tips, and gloves, must be considered hazardous waste.
-
Segregate this compound waste from other waste streams to avoid incompatible chemical reactions.[2] Specifically, store it separately from acids and bases.[2]
-
-
Container Selection and Labeling :
-
Use a chemically compatible, leak-proof container with a secure screw-top cap for collecting this compound waste.[2]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific constituents and their approximate concentrations.[2] The building and room number where the waste was generated must also be included on the label.[2]
-
-
Accumulation in a Satellite Accumulation Area (SAA) :
-
Requesting Waste Pickup :
-
Once the waste container is full or when the research project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.[2]
-
Quantitative Data for Hazardous Waste Accumulation
The following table summarizes the general quantitative limits for hazardous waste storage in a laboratory setting, as specific limits for this compound are not available. These are based on U.S. Environmental Protection Agency (EPA) regulations for academic laboratories.[3][4]
| Parameter | Limit | Citation |
| Maximum Volume in SAA | 55 gallons of hazardous waste | [3] |
| Maximum Volume of Acutely Toxic Waste (P-list) in SAA | 1 quart of liquid or 1 kilogram of solid | [3] |
| Time Limit for Partially Filled Container in SAA | Up to 1 year | [2] |
| Time to Remove Full Container from SAA | Within 3 calendar days | [2][3] |
Experimental Protocols
While this document focuses on disposal, the principles of safe handling are rooted in the understanding of the compound's properties as detailed in its Safety Data Sheet. Key experimental protocols involving this compound should always be preceded by a thorough review of the SDS and the establishment of clear waste disposal pathways as outlined above.
Disposal Workflow for this compound
The following diagram illustrates the procedural flow for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Logistics for Handling Pantoprazole-d6
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of Pantoprazole-d6, a deuterated internal standard used in the quantification of pantoprazole. Adherence to these procedures is critical for both personal safety and maintaining the isotopic integrity of the compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is intended for research use and should be handled with care. The non-deuterated form, Pantoprazole, is classified as a potential carcinogen (Category 1B).[1] Therefore, it is crucial to minimize exposure. The primary routes of exposure are inhalation of dust and skin contact.[2]
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is essential to create a barrier against potential exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Powder-free nitrile or latex gloves. Change every 30-60 minutes or immediately if contaminated or damaged.[2] |
| Body Protection | Lab Coat/Gown | Long-sleeved, seamless gown to protect against dust and splashes. |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles with side shields. A face shield is recommended for full facial protection against splashes.[2][3] |
| Respiratory Protection | Respirator | An N-95 or N-100 particle mask is recommended, especially when handling the powder outside of a contained environment.[2] For large spills, a chemical cartridge-type respirator may be necessary.[2] |
| Additional Protection | Head/Hair and Shoe Covers | Recommended to prevent the spread of contamination.[2][3] |
Operational Plan for Handling this compound
Due to the hygroscopic nature of many deuterated compounds, it is critical to handle this compound in a dry, inert atmosphere to prevent isotopic dilution from atmospheric moisture.[4][5][6]
Step-by-Step Handling Protocol:
-
Preparation of Workspace:
-
Handling the Compound:
-
Allow the container of this compound to reach room temperature before opening to prevent condensation.
-
Weigh the compound in a well-ventilated area, preferably within a fume hood, to minimize dust generation and accumulation.[1]
-
Use appropriate personal protective equipment as outlined in the table above.[1]
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][8]
-
Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water and soap. Seek medical attention.[1][8]
-
Inhalation: Move to fresh air and rest. Seek immediate medical attention.[1][8]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.[1]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and accidental exposure.
Disposal Protocol:
-
Unused Product:
-
The preferred method for disposing of unused medicine is through a drug take-back program.[9][10][11] Contact your institution's environmental health and safety office for guidance on available programs.
-
If a take-back program is not available, the unused compound can be disposed of in the trash with precautions. Mix the this compound with an undesirable substance like used coffee grounds or kitty litter.[9][11][12] Place the mixture in a sealed plastic bag or container before disposing of it in the trash.[9][11]
-
Do not flush this compound down the toilet unless specifically instructed to do so by your institution's guidelines, as this can contribute to water contamination.[11][12]
-
-
Contaminated Materials:
-
Dispose of contaminated gloves, wipes, and other disposable materials in a sealed container labeled for chemical waste.
-
Empty containers should be rinsed thoroughly before disposal, with the rinseate collected as chemical waste.
-
Experimental Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. pppmag.com [pppmag.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Medicine: Proper Disposal [nationwidechildrens.org]
- 10. Safe Disposal of Medicines | FDA [fda.gov]
- 11. epa.gov [epa.gov]
- 12. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
